3-(Piperazin-1-yl)benzoic acid hydrochloride
Descripción
Propiedades
IUPAC Name |
3-piperazin-1-ylbenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-11(15)9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIPIWUUGYGNDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187931-15-2 | |
| Record name | Benzoic acid, 3-(1-piperazinyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
The Piperazine Core: A Technical Guide to Discovery and Synthesis
The following technical guide details the discovery and synthesis of piperazine-containing compounds. It is structured to provide a logical progression from pharmacophore rationale to advanced synthetic methodologies.
Executive Summary
The piperazine scaffold (1,4-diazacyclohexane) represents a "privileged structure" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics ranging from antidepressants (e.g., Vortioxetine) to tyrosine kinase inhibitors (e.g., Imatinib). Its ubiquity is not accidental but stems from its unique physicochemical profile: it serves as a rigid conformational spacer, a modulator of lipophilicity (LogP), and a tunable basic center (pKa modulation).
This guide synthesizes the critical workflows for incorporating this moiety into drug candidates, moving from rational design principles to robust, self-validating synthetic protocols.
Part 1: The Pharmacophore Advantage
The decision to incorporate a piperazine ring is often driven by three specific medicinal chemistry requirements. Understanding these causal factors is essential for rational drug design.
Physicochemical Modulation
-
Acid-Base Profile: Piperazine is a dibasic heterocycle. The pKa of the first nitrogen is approximately 9.8 , while the second is 5.6 . At physiological pH (7.4), the molecule exists primarily as a mono-cation. This ionization state improves aqueous solubility without sacrificing membrane permeability, a critical balance for oral bioavailability.
-
Conformational Rigidity: Unlike open-chain ethylenediamine linkers, piperazine adopts a stable chair conformation . This rigidity reduces the entropic penalty upon binding to a protein target, often resulting in higher affinity interactions compared to flexible analogs.
The "Linker" Effect
Piperazine acts as a defined spacer, separating two pharmacophoric elements by approximately 5.5 Å (distance between N1 and N4). This geometry is ideal for spanning binding pockets, such as connecting the ATP-binding site to the solvent-exposed region in kinase inhibitors.
Part 2: Synthetic Strategies – A Decision Matrix
The synthesis of piperazine derivatives requires a strategic choice between N-functionalization of an existing core and De Novo Cyclization to build the ring.
Strategic Decision Tree
The following logic flow illustrates the selection process for the optimal synthetic route based on the target substitution pattern.
Figure 1: Synthetic decision matrix for piperazine construction. Blue nodes indicate N-functionalization pathways; Red nodes indicate C-functionalization/Ring formation.
Part 3: N-Functionalization (The Workhorse Protocols)
For 80% of medicinal chemistry applications, the goal is to attach a piperazine moiety to an aryl or heteroaryl core. The Buchwald-Hartwig Amination is the gold standard for this transformation, offering superior scope compared to nucleophilic aromatic substitution (SNAr).
Protocol 1: Buchwald-Hartwig Amination of N-Boc-Piperazine
Objective: Coupling of N-Boc-piperazine with an aryl bromide/chloride.[1] Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[2]
Reagents & Rationale
| Component | Choice | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂dba₃ | Stable Pd source; generates active Pd(0) species in situ. |
| Ligand | XPhos or RuPhos | Bulky, electron-rich biaryl phosphines facilitate oxidative addition (especially for chlorides) and prevent catalyst deactivation. |
| Base | Cs₂CO₃ or NaOtBu | NaOtBu is stronger (faster reaction) but Cs₂CO₃ is milder for sensitive substrates. |
| Solvent | Toluene or 1,4-Dioxane | Non-polar, high-boiling solvents promote catalyst stability at elevated temperatures (80-100°C). |
Step-by-Step Methodology
-
Preparation: In a glovebox or under argon flow, charge a reaction vial with:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
XPhos (4-10 mol%, 2:1 Ligand:Pd ratio)
-
Cs₂CO₃ (2.0 equiv)
-
-
Solvation: Add anhydrous Toluene (0.2 M concentration relative to aryl halide). Critical: Solvent must be degassed to prevent oxidation of the phosphine ligand.
-
Reaction: Seal the vial and heat to 100°C for 12–16 hours.
-
Validation (TLC/LCMS): Monitor for the disappearance of the aryl halide.
-
Self-Validating Check: If the reaction stalls, add 5 mol% more catalyst/ligand solution. If black precipitate (Pd black) forms early, the ligand concentration was likely insufficient or oxygen was present.
-
-
Workup: Cool to RT, filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Pd residue. Concentrate and purify via flash chromatography.
Part 4: Advanced C-Substituted Synthesis
While N-substitution is common, C-substituted piperazines (e.g., 2-methyl, 2,5-dimethyl) are increasingly valuable for restricting conformation and eliminating metabolic "soft spots."
Methodology A: SnAP Reagents (Stannyl Amine Protocol)
Developed by the Bode Group, SnAP reagents allow for the single-step conversion of aldehydes into substituted saturated N-heterocycles, including piperazines.[3]
-
Mechanism: Oxidative radical cyclization. A tributyltin radical generates a carbon-centered radical which cyclizes onto an imine intermediate.
-
Advantage: Allows access to specific substitution patterns difficult to achieve via traditional cyclization.
Methodology B: Photoredox C-H Functionalization
For late-stage diversification, direct C-H functionalization avoids de novo synthesis. The MacMillan group has pioneered photoredox methods to install alkyl or aryl groups at the
-
Protocol Insight: Uses an Iridium photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6) and blue LED light. This generates an
-amino radical which can be trapped by electron-deficient arenes or Michael acceptors.
Part 5: Experimental Visualization
Understanding the mechanistic pathway of the Buchwald-Hartwig amination is crucial for troubleshooting failed couplings.
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination. Failure at the 'Oxidative Addition' step often requires a more electron-rich ligand (e.g., tBuXPhos).
Part 6: Case Study – Imatinib (Gleevec)
Application: Chronic Myeloid Leukemia (CML). Piperazine Role:
-
Solubility: The N-methyl piperazine moiety significantly increases the water solubility of the drug (mesylate salt formation).
-
Binding: The piperazine ring protrudes into the solvent-exposed region of the BCR-ABL kinase, making minimal contact with the protein but improving the pharmacokinetic profile. Synthesis Note: In the industrial synthesis of Imatinib, the piperazine ring is introduced via a nucleophilic displacement (SNAr-like) on a chloropyrimidine intermediate, illustrating the scalability of N-functionalization strategies.
References
-
Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link][4]
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link]
-
Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. ACS Publications. [Link]
Sources
A Technical Review of 3-(Piperazin-1-yl)benzoic Acid Analogs in Modern Drug Discovery
Executive Summary: The 3-(piperazin-1-yl)benzoic acid scaffold is a cornerstone in contemporary medicinal chemistry. Its inherent structural and physicochemical properties—combining a rigid aromatic acid with a flexible, basic piperazine ring—make it a versatile template for designing potent and selective ligands for a multitude of biological targets. This guide provides an in-depth analysis of the synthesis, structure-activity relationships (SAR), and therapeutic applications of its analogs. We will explore key derivatization strategies, dissect SAR trends across major drug target classes such as G-protein coupled receptors (GPCRs) and kinases, and provide validated experimental protocols to empower researchers in their drug discovery endeavors.
Introduction: The 3-(Piperazin-1-yl)benzoic Acid Privileged Scaffold
The piperazine ring is a prevalent motif in medicinal chemistry, valued for its ability to be readily modified at two distinct nitrogen atoms, its structural rigidity, and its capacity to improve aqueous solubility and oral bioavailability.[1] When coupled to a benzoic acid at the meta-position, the resulting 3-(piperazin-1-yl)benzoic acid core offers a unique three-dimensional vector for chemical exploration. This arrangement allows for systematic modifications at three primary points:
-
The Carboxylic Acid: Can be converted to amides, esters, or other bioisosteres to modulate target engagement and pharmacokinetic properties.
-
The Piperazine N4-Nitrogen: The most common site for derivatization, allowing the introduction of diverse aryl, alkyl, or heterocyclic groups to probe specific binding pockets.
-
The Phenyl Ring: Can be substituted to fine-tune electronic properties and create additional interactions with the target protein.
This inherent versatility has established the scaffold as a "privileged structure," leading to the development of numerous clinical candidates and approved drugs for CNS disorders, oncology, and inflammatory conditions.[2]
Core Synthetic Strategies and Methodologies
The generation of analog libraries from the 3-(piperazin-1-yl)benzoic acid core relies on robust and high-throughput synthetic methodologies. The overall workflow typically involves the initial synthesis of the core scaffold followed by systematic diversification.
Caption: General workflow for the synthesis and diversification of 3-(piperazin-1-yl)benzoic acid analogs.
Synthesis of the Core Scaffold
The most direct and widely used method for synthesizing the core is the Nucleophilic Aromatic Substitution (SNAr) reaction between a 3-halobenzoic acid (typically 3-fluoro- or 3-chlorobenzoic acid) and an excess of piperazine. The fluorine substituent is preferred due to its strong electron-withdrawing nature, which activates the ring towards nucleophilic attack.
-
Rationale: This approach is favored for its operational simplicity and scalability. Using piperazine as both the nucleophile and the solvent (or in large excess) obviates the need for complex bases and ensures the reaction proceeds to completion, simplifying purification.
Key Derivatization Approaches
-
Amide Bond Formation: The carboxylic acid group is an ideal handle for creating diverse amide libraries. Standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) or more modern reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are employed to couple the core with a wide array of primary or secondary amines.[3] This is a cornerstone of SAR exploration for this scaffold.
-
N4-Substitution via Palladium-Catalyzed Cross-Coupling: For introducing aryl or heteroaryl moieties at the N4 position of the piperazine, the Buchwald-Hartwig amination is the gold standard.[4] This reaction provides a powerful and versatile method for forming C-N bonds between the piperazine nitrogen and various aryl halides or triflates.
-
Causality: The choice of palladium catalyst and, critically, the phosphine ligand is paramount. Ligands like RuPhos or Xantphos are often selected to balance reactivity and stability, enabling the coupling of sterically hindered or electron-rich/poor partners with high yields.[5]
-
Structure-Activity Relationship (SAR) Analysis
The utility of the 3-(piperazin-1-yl)benzoic acid scaffold is best demonstrated by examining its SAR across different biological target classes.
GPCR Ligands: Dopamine and Serotonin Receptors
This scaffold is particularly prominent in the development of ligands for dopamine (D2, D3) and serotonin (5-HT) receptors, which are critical targets for treating neuropsychiatric disorders.[6]
-
The Pharmacophore:
-
Basic Nitrogen (N1): The protonated piperazine nitrogen (N1) typically forms a key salt bridge with a conserved aspartate residue in the third transmembrane helix (TM3) of these receptors.[7]
-
Aromatic Moiety (N4-substituent): A large, often lipophilic, aryl group attached to the N4 position explores a deep binding pocket. Substitutions on this aryl ring, such as 2,3-dichloro or 2-methoxy patterns, are critical determinants of receptor affinity and selectivity.[8]
-
Benzoic Acid Portion: This part of the molecule often extends towards the extracellular loops, where it can form additional interactions that fine-tune selectivity and functional activity (agonist vs. antagonist).
-
A key SAR finding is that the amide linker attached to the benzoic acid is crucial for high affinity at the D3 receptor. Replacing the carboxamide with a methyleneamine linker can dramatically reduce D3 binding affinity by over 100-fold while having a minimal effect on D2 affinity, providing a clear strategy for engineering D2/D3 selectivity.[8]
Table 1: SAR Summary for D3 Receptor Ligands
| Compound Moiety | Modification | Impact on D3 Affinity | Citation |
| Linker | Carboxamide -> Methyleneamine | >100-fold decrease | [8] |
| N4-Aryl Group | 2,3-Dichlorophenyl | High Affinity | [6] |
| N4-Aryl Group | 2-Methoxyphenyl | High Affinity | [8] |
| Benzoic Acid | Conversion to Amide | Generally required for potency | [4] |
Kinase Inhibitors
In oncology, the scaffold is found in numerous kinase inhibitors, where it often functions as a "hinge-binding" element or a solvent-front-directed moiety. The piperazine group is particularly effective at improving the solubility and pharmacokinetic profile of otherwise lipophilic kinase inhibitors.[9]
-
Mode of Action: In many designs, the 3-(piperazin-1-yl)benzoic acid fragment is attached to a core heterocyclic system that interacts with the ATP-binding site's hinge region. The piperazine then directs the benzoic acid portion towards the solvent-exposed region of the active site.
-
SAR Insights: In the context of BCR-ABL inhibitors, for example, the 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moiety, which is structurally related to our core topic, has been identified as a key component for achieving potent activity against the challenging T315I gatekeeper mutant.[3] This highlights how modifications to the terminal phenyl ring and the N4-substituent of the piperazine are critical for overcoming drug resistance.
Caption: Interaction model of a piperazine-containing kinase inhibitor within the ATP binding site.
Key Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are based on established methodologies found in the literature.
Protocol: Representative Synthesis of an Amide Analog
This protocol describes the HATU-mediated coupling of the core scaffold with a primary amine.
Objective: To synthesize N-(4-fluorobenzyl)-3-(piperazin-1-yl)benzamide.
Materials:
-
3-(Piperazin-1-yl)benzoic acid (1.0 eq)
-
4-Fluorobenzylamine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve 3-(piperazin-1-yl)benzoic acid in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add HATU to the mixture and stir for another 10 minutes until the solution is clear.[3]
-
Add 4-fluorobenzylamine dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor reaction completion using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (e.g., silica gel, dichloromethane/methanol gradient) to yield the final compound.
Self-Validation: The success of the coupling is confirmed by LC-MS analysis showing the correct mass for the product and by 1H NMR to confirm the structure. The purity is assessed by HPLC.
Protocol: In Vitro Dopamine D3 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the D3 receptor.
Objective: To measure the binding affinity of a synthesized analog at the human dopamine D3 receptor.
Materials:
-
Cell membranes expressing the human D3 receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [3H]Spiperone or a D3-preferential radioligand.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Test compounds (synthesized analogs) at various concentrations.
-
Scintillation vials and scintillation cocktail.
-
Glass fiber filters and a cell harvester.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, combine the receptor membranes, the radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific control (for non-specific binding), or the test compound.
-
Incubate the plate for 60-90 minutes at room temperature to allow binding to reach equilibrium.
-
Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding (Total Binding - Non-specific Binding).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve using non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Future Perspectives and Conclusion
The 3-(piperazin-1-yl)benzoic acid scaffold continues to be a highly fruitful starting point for drug discovery campaigns. Future research will likely focus on its application in developing bitopic ligands, where one part of the molecule targets the primary binding site (orthosteric site) and another part targets a secondary, allosteric site.[10] This strategy can lead to compounds with improved selectivity and novel pharmacological profiles. Furthermore, its use in PROTACs (Proteolysis Targeting Chimeras) and covalent inhibitors represents an exciting frontier.
References
-
ResearchGate. (n.d.). Synthesis of 3‐(piperazin‐1‐yl) benzo[d]isothiazole‐linked,3,4‐oxadiazoles and 1,2,4‐triazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from [Link]
-
MDPI. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Retrieved from [Link]
-
PubMed. (1995). Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. Retrieved from [Link]
-
ACS Publications. (2019). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Retrieved from [Link]
-
MDPI. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]
-
National Institutes of Health (NIH). (2012). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. Retrieved from [Link]
- Google Patents. (1998). US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.
-
National Institutes of Health (NIH). (2011). N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Piperazine skeleton in the structural modification of natural products: a review. Retrieved from [Link]
-
PubMed. (2024). The medicinal chemistry of piperazines: A review. Retrieved from [Link]
-
National Institutes of Health (NIH). (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Retrieved from [Link]
-
MDPI. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Retrieved from [Link]
-
PubMed. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. Retrieved from [Link]
-
PubMed. (2007). Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents. Retrieved from [Link]
- Google Patents. (1997). US5861511A - Process for preparation of 3 piperazinylbenzisothiazoles.
-
ACS Publications. (2021). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Retrieved from [Link]
-
MDPI. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Retrieved from [Link]
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- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]
- 5. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties [mdpi.com]
- 8. N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands: Critical Role of the Carboxamide Linker for D3 Receptor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. air.unimi.it [air.unimi.it]
Comprehensive Theoretical Characterization Framework: 3-(Piperazin-1-yl)benzoic Acid Hydrochloride
[1]
Executive Summary & Chemical Context
3-(Piperazin-1-yl)benzoic acid hydrochloride (3-PBA-HCl) represents a critical pharmacophore scaffold, widely utilized as an intermediate in the synthesis of antipsychotics (e.g., Ziprasidone) and antihistamines.[1] Its structure combines a lipophilic aromatic core with a hydrophilic, ionizable piperazine tail and a hydrogen-bonding carboxylic acid moiety.[1]
This guide outlines a rigorous theoretical framework for characterizing 3-PBA-HCl. Unlike neutral organic molecules, the hydrochloride salt form introduces complexity regarding protonation states, counter-ion mobility, and crystal packing forces. This whitepaper establishes the protocols for Density Functional Theory (DFT) optimization, vibrational assignment, and molecular docking, ensuring high-fidelity correlation between calculated and experimental data.
Computational Methodology: The "Gold Standard" Protocol
To achieve results comparable to X-ray diffraction and FTIR/Raman spectroscopy, a specific computational hierarchy is required.[1] The following protocol balances computational cost with electronic accuracy.
Electronic Structure Calculation (DFT)
The presence of the chloride counter-ion (
-
Functional Selection: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) remains the industry workhorse for organic salts, providing accurate vibrational frequencies.[1] For excited states (TD-DFT), CAM-B3LYP is recommended to correct for long-range charge transfer errors inherent in piperazine-phenyl systems.[1]
-
Basis Set: 6-311++G(d,p) .[1][2][3]
-
Rationale: The ++ (diffuse functions) are non-negotiable for the chloride anion and the carboxylate/ammonium moieties to accurately model the anionic radius and hydrogen bonding.
-
-
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).[1]
-
Solvent: Water (for biological relevance) or Methanol (common crystallization solvent).[1]
-
Salt Modeling Strategy
One of the most common errors in theoretical studies of HCl salts is neglecting the counter-ion.[1] You must model the Contact Ion Pair (CIP) .[1]
-
Protonation Site: The piperazine
(distal nitrogen) is the most basic site ( ). The (attached to phenyl) is less basic due to resonance delocalization into the aromatic ring.[1] -
Configuration: Place the
ion approximately 2.5 Å from the protonated to simulate the ionic bond.[1]
Figure 1: Step-by-step computational workflow for optimizing 3-PBA-HCl.
Structural & Electronic Insights
Geometric Conformation
Upon optimization, the piperazine ring adopts a chair conformation , which is thermodynamically favored over the boat form.[1]
-
Key Parameter: The
bond length.[1] In the neutral state, this bond shows partial double-bond character due to resonance.[1] In the HCl salt, if the is involved in H-bonding, this bond length may elongate slightly. -
Dihedral Angle: The piperazine ring is typically twisted relative to the phenyl plane (
) to minimize steric hindrance with the ortho-hydrogens of the benzene ring.
Molecular Electrostatic Potential (MEP)
The MEP map is critical for predicting non-covalent interactions in drug design.[1]
-
Blue Regions (Positive Potential): Concentrated around the piperazinium
group and the carboxylic acid hydrogen. These are the primary donors for hydrogen bonding.[1] -
Red Regions (Negative Potential): Concentrated on the Chloride ion (
) and the carbonyl oxygen ( ).[1] -
Significance: The high polarity gradient confirms the molecule's ability to form strong electrostatic "anchors" within a receptor binding pocket.[1]
Vibrational Spectroscopy Profiling (IR/Raman)
Validating the theoretical model requires comparing calculated frequencies (scaled by
Table 1: Characteristic Vibrational Modes for 3-PBA-HCl
| Functional Group | Mode Description | Theor. Range ( | Experimental Appearance | Structural Insight |
| O-H (Acid) | Stretching | 3500 - 3550 | Sharp (free) / Broad (H-bonded) | Diagnostic of carboxylic acid integrity.[1] |
| N-H+ (Salt) | Stretching | 2400 - 3000 | Very Broad / Multiple bands | Crucial: Indicates successful salt formation at N4. |
| C=O | Stretching | 1680 - 1720 | Very Strong, Sharp | Shifts to lower freq if forming dimers. |
| C=C (Ring) | Aromatic Stretch | 1580 - 1600 | Medium | Skeletal vibration of the benzoic core.[1] |
| C-N | Stretching | 1200 - 1300 | Medium/Strong | Indicates conjugation between phenyl and piperazine.[1] |
Note: The presence of the
Molecular Docking Strategy
While 3-PBA-HCl is often a fragment, docking studies are relevant for analyzing its transport (e.g., Human Serum Albumin - HSA) or its potential off-target activity (e.g., Serotonin receptors, given the aryl-piperazine motif).[1]
Ligand Preparation[1][4][5]
-
Charge State: Do not dock the "HCl" unit as a single bonded entity. In docking software (AutoDock/Glide), the ligand should be the protonated cation (
), and the chloride ion should either be treated as part of the solvent environment or docked as a separate entity if specific ion-mediated binding is suspected. -
Rotatable Bonds: The bond between the phenyl ring and the carboxyl group, and the phenyl-piperazine bond, must be set as rotatable.
Interaction Mapping
The docking algorithm should prioritize:
-
Salt Bridge: Between the protonated piperazine nitrogen and Aspartate/Glutamate residues in the target.[1]
-
Pi-Pi Stacking: Between the benzoic acid ring and aromatic residues (Phe, Tyr, Trp).[1]
-
Hydrogen Bonding: The carboxylic acid tail acting as both donor and acceptor.[1]
Figure 2: Key pharmacophoric interaction points for 3-PBA docking.[1]
References
-
Frisch, M. J., et al. (2016).[1] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.[1] (Standard reference for DFT software).
-
Becke, A. D. (1993).[1] "Density-functional thermochemistry. III. The role of exact exchange". The Journal of Chemical Physics, 98(7), 5648-5652. Link[1]
-
Krishnakumar, V., & Ramasamy, R. (2005).[1] "FT-IR and FT-Raman spectral analysis of 3-aminobenzoic acid". Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(11-12), 2507-2514.[1] (Foundational vibrational data for meta-substituted benzoic acids). Link[1]
-
Dennington, R., Keith, T., & Millam, J. (2016).[1] GaussView, Version 6. Semichem Inc., Shawnee Mission, KS.[1]
-
Miertus, S., Scrocco, E., & Tomasi, J. (1981).[1] "Electrostatic interaction of a solute with a continuum.[1] A direct utilizer of completely continuous dielectric distributions".[1] Chemical Physics, 55(1), 117-129.[1] (Basis for IEFPCM solvation).[1][4] Link[1]
-
Trott, O., & Olson, A. J. (2010).[1] "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading". Journal of Computational Chemistry, 31(2), 455-461.[1] Link[1]
Sources
- 1. 3-(1-Piperazinyl)-1,2-benzisothiazole | C11H13N3S | CID 2772144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
Technical Application Note: Analytical Characterization of 3-(Piperazin-1-yl)benzoic acid hydrochloride
Executive Summary & Chemical Profile[1][2]
3-(Piperazin-1-yl)benzoic acid hydrochloride (CAS: 80518-39-6) is a critical bifunctional intermediate often employed in the synthesis of kinase inhibitors and GPCR ligands. Its structure features a zwitterionic potential—comprising a basic secondary amine (piperazine) and an acidic carboxylic moiety—stabilized as a hydrochloride salt.
This application note provides a validated analytical framework for its characterization. Unlike simple organics, the analysis of this compound requires specific pH control to suppress zwitterionic behavior during chromatography and precise stoichiometry checks for the counter-ion (HCl).
Physicochemical Profile
| Property | Value / Characteristic | Analytical Implication |
| Formula | C₁₁H₁₄N₂O₂[1][2][3] · xHCl | Must determine 'x' (stoichiometry) via titration. |
| pKa (Calc.) | Acid: ~4.2; Base (Pip): ~9.8, ~5.6 | Critical: HPLC mobile phase must be pH < 3.0 to keep all species protonated. |
| Solubility | High: Water, DMSO; Low: Hexane, DCM | Use aqueous diluents for HPLC; avoid normal phase. |
| Chromophore | Benzoic Acid Moiety ( | UV detection is viable; derivatization is not required. |
Identification Protocols (Structural Confirmation)
Infrared Spectroscopy (FT-IR)
-
Methodology: KBr Pellet or ATR (Attenuated Total Reflectance).
-
Key Diagnostic Bands:
-
1720–1680 cm⁻¹ (Strong): C=O stretch of the carboxylic acid. Note: In zwitterionic form (carboxylate), this shifts to 1600 cm⁻¹, but in HCl salt form, the acid carbonyl remains distinct.
-
3200–2400 cm⁻¹ (Broad): O-H stretch overlapping with Ammonium (N-H⁺) bands, characteristic of amine salts.
-
1600, 1580 cm⁻¹: Aromatic ring skeletal vibrations.
-
Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Target Ion:
Da (Free base MW: 206.11). -
Fragmentation Pattern: Look for loss of COOH (
) or cleavage of the piperazine ring.
Chromatographic Purity (HPLC-UV)
Method Development Logic
Challenge: The piperazine ring is highly basic. On standard silica-based C18 columns at neutral pH, the protonated amine interacts with residual silanols, causing severe peak tailing. Solution: Use a Low pH Mobile Phase (pH 2.5) .
-
Mechanism: At pH 2.5, silanols are protonated (neutral), reducing secondary interactions. The carboxylic acid (pKa ~4.2) is also protonated (neutral), increasing retention on the hydrophobic stationary phase.
Validated HPLC Protocol
| Parameter | Specification |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 2.5 (adjusted with H₃PO₄) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Reference: 360 nm) |
| Column Temp | 30°C |
| Injection Vol | 5–10 µL |
| Diluent | Water:Acetonitrile (90:10) + 0.1% Formic Acid |
Gradient Program:
-
0–2 min: 5% B (Isocratic hold to elute polar salts/piperazine)
-
2–15 min: 5% → 60% B (Linear gradient)
-
15–20 min: 60% → 95% B (Wash)
-
20–25 min: 5% B (Re-equilibration)
Visualized Workflow (DOT Diagram)
Caption: HPLC workflow emphasizing filtration and separation of early-eluting polar impurities (Piperazine) and late-eluting hydrophobic bis-adducts.
Quantitative Assay & Counter-ion Analysis
Since this is a salt, determining the "Assay (as is)" vs. "Assay (dried basis)" and the exact stoichiometry of HCl is vital for formulation.
Chloride Content (Argentometric Titration)
To confirm if the salt is a mono- or dihydrochloride.
-
Reagent: 0.1 N Silver Nitrate (
). -
Titration Mode: Potentiometric (Silver electrode).
-
Solvent: Water:Methanol (50:50) + 1 mL
. -
Calculation:
-
Target: ~12.7% for Monohydrochloride; ~22.6% for Dihydrochloride.
-
Acid-Base Titration (Purity Assay)
Because the molecule has both acidic and basic centers, a non-aqueous titration is preferred for the basic nitrogen.
-
Titrant: 0.1 N Perchloric Acid (
) in Glacial Acetic Acid. -
Solvent: Glacial Acetic Acid + Mercuric Acetate (to sequester the Halide).
-
Note: Without Mercuric Acetate, the HCl salt will not titrate sharply.
-
-
Endpoint: Potentiometric.
Impurity Profiling
Synthesis of this compound typically involves the nucleophilic aromatic substitution of 3-fluorobenzoic acid with piperazine.
| Impurity Name | Origin | Retention Characteristic |
| Piperazine | Excess Reagent | Very low retention (Void volume). Poor UV response at 254 nm (Monitor at 210 nm or use ELSD if critical). |
| 3-Fluorobenzoic acid | Starting Material | Intermediate retention. |
| 1,4-bis(3-carboxyphenyl)piperazine | Over-reaction (Bis-adduct) | High retention (Very hydrophobic due to two aromatic rings). |
References
-
European Pharmacopoeia (Ph.[4] Eur.) . General Chapter 2.2.29 Liquid Chromatography. (Standard guidelines for HPLC method parameters). Link
-
Khalili, F., et al. (2009). "pKa Values of Some Piperazines at (298, 303, 313, and 323) K". Journal of Chemical & Engineering Data. (Source for piperazine pKa data justifying pH selection). Link
-
United States Pharmacopeia (USP) . General Chapter <541> Titrimetry. (Protocol for non-aqueous titration of amine salts). Link
-
PubChem Compound Summary . "3-(1-Piperazinyl)-1,2-benzisothiazole" (Structural analog analysis). Link
Sources
- 1. 3-(1-Piperazinyl)-1,2-benzisothiazole | C11H13N3S | CID 2772144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Specific HPLC Method to Determine Residual HEPES in [68Ga]Ga-Radiopharmaceuticals: Development and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass Spectrometry of 3-(Piperazin-1-yl)benzoic Acid Hydrochloride: A Detailed Guide for Drug Development Professionals
This technical guide provides a comprehensive overview and detailed protocols for the mass spectrometric analysis of 3-(Piperazin-1-yl)benzoic acid hydrochloride, a versatile building block in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for the characterization and quantification of this compound.
Introduction: The Analytical Imperative
3-(Piperazin-1-yl)benzoic acid serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutics for a range of conditions, including neurological disorders.[1] Its structure, combining a piperazine ring with a benzoic acid moiety, imparts specific physicochemical properties that necessitate tailored analytical approaches. Mass spectrometry, coupled with liquid chromatography (LC-MS), offers the requisite sensitivity and selectivity for the detailed analysis of this compound in complex matrices.[1] This guide explains the rationale behind the chosen analytical strategies and provides step-by-step protocols for immediate application in a laboratory setting.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Chemical Name | 3-(Piperazin-1-yl)benzoic acid hydrochloride | N/A |
| Molecular Formula | C₁₁H₁₄N₂O₂ (free base) | |
| Molecular Weight (Free Base) | 206.24 g/mol | |
| Molecular Formula (Dihydrochloride) | C₁₁H₁₆Cl₂N₂O₂ | N/A |
| Molecular Weight (Dihydrochloride) | 279.16 g/mol | |
| CAS Number (Free Base) | 446831-28-3 | |
| CAS Number (Dihydrochloride) | 1187931-15-2 | |
| Appearance | Colorless crystals or white crystalline powder | |
| Solubility | Soluble in some organic solvents like DMSO and DMF; insoluble in water (free base). The hydrochloride salt is expected to have higher aqueous solubility. |
Mass Spectrometry: Ionization and Fragmentation Behavior
Electrospray ionization (ESI) in positive ion mode is the recommended technique for the analysis of 3-(Piperazin-1-yl)benzoic acid. The presence of two basic nitrogen atoms in the piperazine ring facilitates protonation, leading to a strong signal for the protonated molecule [M+H]⁺.
Predicted Fragmentation Pathway
The protonated molecule ([C₁₁H₁₅N₂O₂]⁺, m/z 207.11) is expected to undergo fragmentation primarily through two pathways:
-
Cleavage of the Piperazine Ring: This is a characteristic fragmentation pattern for piperazine derivatives. The piperazine ring can undergo a retro-Diels-Alder-like fragmentation or cleavage at the C-N bonds, leading to the formation of several diagnostic fragment ions.
-
Decarboxylation of the Benzoic Acid Moiety: The carboxylic acid group can lose a molecule of carbon dioxide (CO₂), particularly upon higher energy collision-induced dissociation (CID).
A proposed fragmentation scheme is presented below:
Caption: Predicted Fragmentation Pathway of Protonated 3-(Piperazin-1-yl)benzoic acid.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to provide a robust starting point for the LC-MS/MS analysis of 3-(Piperazin-1-yl)benzoic acid hydrochloride. Method optimization and validation are crucial for specific applications and matrices.
I. Sample and Standard Preparation
Rationale: Proper sample preparation is critical for accurate and reproducible results. The goal is to dissolve the analyte in a solvent compatible with the LC mobile phase and to remove any particulate matter.
Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-(Piperazin-1-yl)benzoic acid hydrochloride and dissolve it in 10 mL of a 50:50 (v/v) mixture of methanol and water. This solvent system is chosen for its ability to dissolve both the hydrochloride salt and to be compatible with reversed-phase chromatography.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Sample Preparation: For analysis of the compound in a formulation or biological matrix, a suitable extraction method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction will be necessary. The final extract should be reconstituted in the mobile phase.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.
II. LC-MS/MS Method Parameters
Rationale: The selection of the chromatographic column and mobile phase is based on the polar and ionizable nature of the analyte. A C18 column is a good starting point for reversed-phase chromatography, and an acidic mobile phase with a gradient elution will ensure good peak shape and separation from potential impurities.
Caption: A typical workflow for LC-MS/MS analysis.
LC Parameters:
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS/MS Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | To be determined empirically Q1 (Precursor Ion): 207.1 Q3 (Product Ions): e.g., 164.1, 121.0 (to be optimized) |
III. Method Validation
Rationale: Method validation is a regulatory requirement to ensure that the analytical method is suitable for its intended purpose. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines for method validation.[3][4]
Validation Parameters (based on ICH Q2(R2) and FDA Guidance): [3][4][5]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve with a minimum of five standards should be prepared, and the correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: The closeness of the test results to the true value. This is assessed by analyzing samples with known concentrations (spiked samples) at a minimum of three concentration levels covering the specified range.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
This application note provides a comprehensive framework for the mass spectrometric analysis of 3-(Piperazin-1-yl)benzoic acid hydrochloride. The proposed LC-MS/MS method, coupled with a thorough understanding of the compound's fragmentation behavior, offers a powerful tool for its characterization and quantification in a drug development setting. Adherence to the principles of method validation outlined by regulatory agencies is paramount to ensure the generation of high-quality, reliable, and defensible data.
References
-
ChemBK. 3-(Piperazin-1-yl)benzoic acid. [Link]. Accessed February 7, 2024.
-
International Council for Harmonisation. ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). [Link]. Published November 30, 2023. Accessed February 7, 2024.
-
Sunway Pharm Ltd. 3-Piperazin-1-yl-benzoic acid dihydrochloride. [Link]. Accessed February 7, 2024.
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]. Published March 2024. Accessed February 7, 2024.
-
Doc Brown's Chemistry. Mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. [Link]. Accessed February 7, 2024.
-
ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. [Link]. Accessed February 7, 2024.
-
U.S. Food and Drug Administration. Guidelines for the Validation of Chemical Methods for the FDA FVM Program. [Link]. Published October 15, 2019. Accessed February 7, 2024.
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]. Accessed February 7, 2024.
-
BioAgilytix. LC/MS Applications in Drug Development. [Link]. Accessed February 7, 2024.
-
YouTube. ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. [Link]. Published June 23, 2025. Accessed February 7, 2024.
Sources
- 1. bioagilytix.com [bioagilytix.com]
- 2. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes and Protocols for Assay Development with 3-(piperazin-1-yl)benzoic Acid Derivatives
Introduction: The Versatility of the 3-(piperazin-1-yl)benzoic Acid Scaffold
The 3-(piperazin-1-yl)benzoic acid scaffold is a privileged structure in modern medicinal chemistry, conferring favorable pharmacokinetic properties such as enhanced solubility and bioavailability.[1] Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, targeting a diverse array of proteins and pathways implicated in various disease states. This versatility makes them attractive candidates for drug discovery programs in oncology, neuroscience, and infectious diseases.
Our laboratory has synthesized a novel library of 3-(piperazin-1-yl)benzoic acid derivatives. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization and development of assays for these and similar compounds. We will detail protocols for primary screening and more in-depth secondary assays to elucidate the mechanism of action of promising lead compounds.
Part 1: Initial Compound Characterization
Prior to biological screening, it is imperative to confirm the identity and purity of the synthesized derivatives.
Physicochemical Properties
The 3-(piperazin-1-yl)benzoic acid is typically a white to yellow solid with a molecular weight of 206.24 g/mol .[2] It is soluble in methanol and water.
| Property | Value | Source |
| Molecular Formula | C11H14N2O2 | [2] |
| Molecular Weight | 206.24 g/mol | [2] |
| Physical Form | White to yellow solid | [2] |
| Purity | >95% | [2] |
| Storage Temperature | Room Temperature | [2] |
Structural Confirmation
The structure of each derivative should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the precise structure of the synthesized compounds. Temperature-dependent NMR can be employed to study the conformational behavior of N-acylated piperazine derivatives.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to confirm the molecular weight of the compounds and to assess their purity.[4][5] A variety of LC-MS methods can be adapted for the analysis of piperazine derivatives.[4][5]
Part 2: Primary Biological Screening: A Tiered Approach
Given the broad potential of the 3-(piperazin-1-yl)benzoic acid scaffold, a tiered screening approach is recommended to efficiently identify the most promising biological activities.
Figure 1: A tiered approach to screening 3-(piperazin-1-yl)benzoic acid derivatives.
Tier 1: Broad-Spectrum Phenotypic Screening
The initial screen should aim to identify general cytotoxic or antimicrobial activity.
This assay assesses the metabolic activity of cells as an indicator of viability.
Materials:
-
Cells (e.g., various cancer cell lines and a normal fibroblast line)
-
Complete growth medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Detergent reagent (e.g., 20% SDS in 50% DMF)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]
-
Treat cells with a serial dilution of the 3-(piperazin-1-yl)benzoic acid derivatives (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.[6]
-
Add 100 µL of detergent reagent to each well and incubate in the dark at room temperature for at least 2 hours to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or Mueller-Hinton Agar (MHA)[8]
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure (Broth Microdilution):
-
Prepare a serial two-fold dilution of the 3-(piperazin-1-yl)benzoic acid derivatives in MHB in a 96-well plate.[7]
-
Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plate at 37°C for 18-24 hours.[8]
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Tier 2: Target-Based and Mechanistic Assays
Based on the results of the primary screen, more specific assays can be employed to identify the molecular target or mechanism of action.
Several piperazine derivatives have been shown to inhibit phosphoinositide 3-kinases (PI3Ks).[5]
Materials:
-
Recombinant human PI3Kδ enzyme
-
PI3K reaction buffer
-
PIP2 substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
Procedure:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the PI3Kδ enzyme and pre-incubate for 10 minutes.[9]
-
Initiate the kinase reaction by adding the PIP2 substrate and ATP.[10]
-
Incubate for 1 hour at room temperature.[10]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.
-
Calculate the percent inhibition relative to a no-compound control and determine the IC50 value.
FAAH is another known target of piperazine-containing compounds.[11]
Materials:
-
Recombinant human FAAH enzyme or cell/tissue homogenates[1]
-
FAAH assay buffer
-
FAAH fluorometric substrate (e.g., AMC-arachidonoyl amide)[12]
-
96-well white plates
Procedure:
-
Prepare cell or tissue homogenates if using as the enzyme source.[1]
-
In a 96-well white plate, add the test compound at various concentrations.
-
Add the FAAH enzyme source.
-
Initiate the reaction by adding the FAAH substrate.
-
Incubate at 37°C, protected from light.
-
Measure the fluorescence at an excitation of 360 nm and an emission of 465 nm.[1]
-
Calculate the percent inhibition and determine the IC50 value.
Some piperazine derivatives can interfere with microtubule dynamics.[13]
Materials:
-
Purified tubulin (>99%)
-
Tubulin polymerization buffer
-
GTP
-
Fluorescent reporter dye that binds to microtubules
-
96-well plates
Procedure:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the tubulin and GTP solution.
-
Incubate at 37°C to allow for polymerization.
-
Monitor the increase in fluorescence over time, which is proportional to the amount of polymerized tubulin.
-
Compare the polymerization curves in the presence of the test compound to a control to determine if the compound inhibits or enhances tubulin polymerization.
The piperazine moiety is a common feature in ligands for serotonin receptors.[3][6]
Materials:
-
Cell membranes expressing the serotonin receptor of interest (e.g., 5-HT2A)
-
Radiolabeled ligand (e.g., [³H]ketanserin)
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a 96-well filter plate, incubate the cell membranes with the radiolabeled ligand and various concentrations of the test compound.
-
After incubation, rapidly filter the contents of each well and wash to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki).
For compounds with antimicrobial activity, assessing their effect on the bacterial cell membrane is a key mechanistic step.
Materials:
-
Bacterial culture
-
Fluorescent dyes such as propidium iodide (PI) and SYTO 9 (LIVE/DEAD BacLight kit)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat the bacterial suspension with the test compound at its MIC and multiples of the MIC.
-
Incubate for a defined period.
-
Stain the bacteria with PI and SYTO 9.
-
Analyze the samples by flow cytometry or fluorescence microscopy. An increase in the PI signal indicates compromised membrane integrity.[14]
Tier 3: Cellular Pathway Analysis
For lead compounds with promising activity in the Tier 2 assays, further investigation into their effects on cellular signaling pathways is warranted.
Western blotting can be used to assess the phosphorylation status or expression levels of key proteins in a signaling pathway downstream of the identified target.[11][15][16]
Materials:
-
Cells treated with the test compound
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies specific to the target proteins (total and phosphorylated forms)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.[17]
-
Block the membrane and incubate with the primary antibody overnight at 4°C.[11][17]
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in protein expression or phosphorylation levels relative to a loading control.
Figure 2: Simplified PI3K/Akt signaling pathway indicating the inhibitory action of a 3-(piperazin-1-yl)benzoic acid derivative.
Part 3: Data Interpretation and Next Steps
The data generated from these assays will provide a comprehensive profile of the biological activity of the 3-(piperazin-1-yl)benzoic acid derivatives.
-
Structure-Activity Relationship (SAR) Analysis: Correlate the chemical structures of the derivatives with their biological activities to identify key functional groups responsible for potency and selectivity.
-
Lead Optimization: Based on the SAR, design and synthesize new derivatives with improved activity and drug-like properties.
-
In Vivo Studies: For compounds with potent and selective activity in vitro, proceed to in vivo studies to evaluate their efficacy and safety in animal models.
Conclusion
The 3-(piperazin-1-yl)benzoic acid scaffold represents a promising starting point for the development of novel therapeutics. The systematic and tiered assay approach outlined in this document provides a robust framework for the efficient identification and characterization of lead compounds from a library of derivatives. By combining phenotypic screening with target-based and mechanistic assays, researchers can gain a deep understanding of the biological activities of these versatile molecules and accelerate their translation into clinical candidates.
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Discovery of novel 3-(piperazin-1-yl)propan-2-ol decorated carbazole derivatives as new membrane-targeting antibacterial agents. Journal of Molecular Structure. 2022. Available from: [Link]
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Discovery of novel 3-(piperazin-1-yl)propan-2-ol decorated carbazole derivatives as new membrane-targeting antibacterial agents | Request PDF. ResearchGate. Available from: [Link]
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Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. ACS Omega. 2020. Available from: [Link]
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3-(1-Piperazinyl)-1,2-benzisothiazole monohydrochloride | C11H14ClN3S | CID 11521711. PubChem. Available from: [Link]
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Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Taylor & Francis Online. 2023. Available from: [Link]
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available from: [Link]
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NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. 2018. Available from: [Link]
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Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. Available from: [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available from: [Link]
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Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. 2022. Available from: [Link]
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(PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. Available from: [Link]
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LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. PubMed. Available from: [Link]
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How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. 2016. Available from: [Link]
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New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. NIH. Available from: [Link]
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Integrity of the Escherichia coli O157:H7 Cell Wall and Membranes After Chlorine Dioxide Treatment. Frontiers. 2020. Available from: [Link]
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5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. DiscoverX. Available from: [Link]
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DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available from: [Link]
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Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. Available from: [Link]
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Application Notes & Protocols: In Vitro Characterization of 3-(Piperazin-1-yl)benzoic acid hydrochloride
Introduction: A Framework for Novel Compound Evaluation
3-(Piperazin-1-yl)benzoic acid hydrochloride is a synthetic organic compound featuring a piperazine ring linked to a benzoic acid moiety. The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs targeting a wide array of biological entities, including G-protein coupled receptors (GPCRs), ion channels, and kinases.[1][2] The presence of this structure suggests potential bioactivity, yet as of this writing, the specific in vitro applications and biological targets of 3-(Piperazin-1-yl)benzoic acid hydrochloride are not extensively documented in peer-reviewed literature.
This document, therefore, serves a dual purpose. First, it provides a foundational guide to the proper handling and preparation of this compound for in vitro studies. Second, it presents a comprehensive, logical framework of validated protocols for the initial characterization of any novel compound with a similar chemical profile. This guide is designed for researchers in drug discovery and chemical biology to systematically assess a new molecule's cytotoxic profile and to probe its potential effects on common cellular phenotypes and signaling pathways. The protocols herein are presented as self-validating systems, with an emphasis on the rationale behind experimental choices and the inclusion of requisite controls to ensure data integrity.
Compound Handling and Solution Preparation
The accuracy and reproducibility of in vitro experiments begin with the correct preparation of the test compound. As a hydrochloride salt, 3-(Piperazin-1-yl)benzoic acid hydrochloride is expected to have enhanced aqueous solubility compared to its free base form.[3][4]
Rationale for Stock Solution Preparation
A concentrated primary stock solution, typically in the 10-50 mM range, is essential for minimizing the volume of solvent added to cell culture media, thereby reducing potential solvent-induced artifacts. Dimethyl sulfoxide (DMSO) is the most common solvent for initial solubilization of novel organic compounds due to its broad solvating power and compatibility with most cell culture assays at low final concentrations (<0.5% v/v).
Protocol: Preparation of a 10 mM Primary Stock
-
Aseptic Technique: Perform all steps in a sterile biological safety cabinet to prevent contamination.
-
Weighing: Accurately weigh a precise amount of 3-(Piperazin-1-yl)benzoic acid hydrochloride powder (e.g., 5 mg).
-
Solubilization: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a 10 mM concentration.
-
Calculation: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))
-
-
Dissolution: Vortex thoroughly for 2-5 minutes. If necessary, gently warm the solution to 37°C to aid dissolution. Visually inspect for complete clarity.
-
Aliquoting & Storage: Aliquot the primary stock into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.
Preparation of Working Solutions
Working solutions are prepared by diluting the primary stock in the appropriate cell culture medium immediately before use. It is critical to ensure the final DMSO concentration is consistent across all experimental conditions, including vehicle controls.
| Parameter | Recommendation | Rationale |
| Primary Stock Solvent | Cell Culture-Grade DMSO | Broad solubility, compatible with most assays at low concentrations. |
| Primary Stock Conc. | 10-50 mM | Minimizes solvent volume in final assay, reducing toxicity. |
| Storage | -20°C or -80°C, in aliquots | Prevents degradation from repeated freeze-thaw cycles. |
| Final DMSO Conc. in Assay | < 0.5% (v/v), ideally ≤ 0.1% | High concentrations of DMSO can independently affect cell physiology. |
Initial Assessment: Cytotoxicity Profiling
Before investigating specific biological functions, it is imperative to determine the concentration range over which the compound affects cell viability. This establishes a therapeutic window and informs the concentrations used in subsequent functional assays. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5]
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a chosen cell line (e.g., HeLa, A549) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution series of 3-(Piperazin-1-yl)benzoic acid hydrochloride in culture medium, starting from a high concentration (e.g., 200 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include the following essential controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration. This group represents 100% viability.
-
Untreated Control: Cells in medium only.
-
Media Blank: Wells with medium but no cells, to determine background absorbance.
-
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: After subtracting the background, normalize the data to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Application Example 1: Phenotypic Screening - Cell Migration
Cell migration is a fundamental biological process involved in development, immune response, and disease states like cancer metastasis.[6] The wound healing or "scratch" assay is a straightforward method to assess a compound's effect on cell migration in vitro.[7]
Protocol: Wound Healing (Scratch) Assay
-
Create Monolayer: Seed cells in a 6-well plate and grow them to ~95-100% confluency.[6]
-
Create Wound: Using a sterile 200 µL pipette tip, make a straight "scratch" through the center of the cell monolayer.
-
Wash: Gently wash the wells with PBS to remove dislodged cells and debris.
-
Treatment: Replace the PBS with fresh low-serum medium (e.g., 1% FBS to minimize proliferation) containing the test compound at a non-toxic concentration (e.g., IC₅₀/10) or the vehicle control.
-
Imaging (Time 0): Immediately acquire images of the scratch at several defined points along the wound using a phase-contrast microscope.
-
Incubation: Incubate the plate at 37°C and 5% CO₂.
-
Imaging (Time X): Acquire images at the same defined points at subsequent time points (e.g., 12, 24 hours).
-
Analysis: Measure the area of the wound at each time point using image analysis software (like ImageJ). Calculate the percentage of wound closure relative to the initial area.
| Treatment Group | Purpose | Expected Outcome |
| Vehicle Control | Baseline migration rate. | Progressive closure of the wound over time. |
| Test Compound | To assess inhibitory or stimulatory effects. | Slower or faster wound closure compared to vehicle. |
| Positive Control (e.g., Cytochalasin D) | To validate that the assay can detect inhibition. | Minimal to no wound closure. |
Application Example 2: Target-Based Screening (Hypothetical)
The piperazine moiety is a common feature in antagonists of G-protein coupled receptors (GPCRs), such as serotonin or dopamine receptors.[1] This suggests a plausible, though unconfirmed, hypothesis that 3-(Piperazin-1-yl)benzoic acid hydrochloride may interact with a GPCR signaling pathway. A common readout for GPCR activation is the downstream release of intracellular calcium (Ca²⁺).
Hypothetical Signaling Pathway: Gq-Coupled GPCR Activation
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Application Note: A Systematic Approach to the Crystallization of 3-(Piperazin-1-yl)benzoic acid hydrochloride
Abstract
The control of the solid-state form of an active pharmaceutical ingredient (API) is critical for ensuring its purity, stability, bioavailability, and manufacturability. Crystallization is the primary purification and particle engineering process used to achieve these objectives. This application note presents a comprehensive guide for developing a robust crystallization protocol for 3-(Piperazin-1-yl)benzoic acid hydrochloride. As specific experimental data for this compound is not widely available, this guide establishes a foundational, systematic methodology applicable to novel organic hydrochloride salts. We will detail the essential stages of crystallization development, from initial physicochemical analysis and solvent screening to the execution and optimization of various crystallization techniques, including cooling crystallization, anti-solvent addition, and vapor diffusion. Furthermore, this document provides protocols for the characterization of the resulting crystalline material and a guide for troubleshooting common challenges.
Introduction: The Criticality of Crystalline Form
In pharmaceutical development, the solid form of an API dictates its ultimate performance. A well-defined crystalline structure ensures batch-to-batch consistency, predictable dissolution rates, and stable shelf-life. The process of crystallization separates a solute from a solution and encourages its self-assembly into a highly ordered, three-dimensional lattice. For hydrochloride salts, which are common in pharmaceutical products due to their enhanced solubility and stability, developing a controlled crystallization process is a cornerstone of chemical process development.
The primary challenges in crystallizing a new molecular entity like 3-(Piperazin-1-yl)benzoic acid hydrochloride include selecting an appropriate solvent system, controlling the level of supersaturation to avoid the formation of amorphous material or undesired polymorphs, and scaling the process effectively. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a particularly critical consideration, as different polymorphs can exhibit distinct physical and chemical properties[1][2]. This guide provides the researcher with the strategic framework to navigate these challenges methodically.
Pre-Crystallization Analysis & Physicochemical Characterization
Before attempting crystallization, a thorough understanding of the molecule's fundamental properties is essential. This data informs solvent selection and the choice of crystallization methodology. While specific data for 3-(Piperazin-1-yl)benzoic acid hydrochloride is not published, we can infer expected properties from its constituent parts (benzoic acid and piperazine) and by referencing analogous structures like 3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride.
Table 1: Physicochemical Properties of an Analogous Compound (3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride) [3][4]
| Property | Value | Significance for Crystallization |
| Molecular Formula | C₁₁H₁₄ClN₃S | Informs molecular weight and elemental composition. |
| Molecular Weight | 255.77 g/mol | Crucial for calculating molarity and theoretical yield. |
| Appearance | White to off-white solid | Provides a qualitative baseline for purity assessment. |
| Storage Temp. | Inert atmosphere, Room Temp | Indicates general stability under standard laboratory conditions. |
Solvent Screening: The Foundation of a Robust Process
The selection of an appropriate solvent or solvent system is the most critical step in developing a crystallization process. The ideal solvent should exhibit a high dissolving capacity for the solute at an elevated temperature and a low dissolving capacity at a lower temperature. This temperature-dependent solubility differential is the driving force for crystallization upon cooling.
The screening process involves testing the solubility of 3-(Piperazin-1-yl)benzoic acid hydrochloride in a range of solvents with varying polarities and functionalities (e.g., alcohols, ketones, esters, water). The goal is to identify solvents that can serve as a "good" solvent (for dissolution) and potentially an "anti-solvent" (a miscible solvent in which the compound is poorly soluble, used to induce precipitation)[5][6].
Caption: Workflow for systematic solvent screening.
Table 2: Illustrative Solubility Data for Solvent Screening
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 70°C (mg/mL) | Observations upon Cooling | Suitability |
| Water | > 50 | > 200 | Remains in solution | Good solvent, potential for pH adjustment or anti-solvent method. |
| Methanol | ~ 20 | > 150 | Rapid precipitation | Potential for cooling crystallization. |
| Ethanol | ~ 5 | ~ 80 | Slow crystal growth | Good candidate for cooling crystallization. |
| Isopropanol (IPA) | < 1 | ~ 25 | Good crystal formation | Good candidate for cooling crystallization. Also a potential anti-solvent. |
| Acetone | < 0.1 | < 1 | Insoluble | Potential anti-solvent. |
| Toluene | < 0.1 | < 0.1 | Insoluble | Potential anti-solvent. |
Note: This data is hypothetical and serves as an example of a screening outcome. Based on such results, a combination like Ethanol/Toluene or IPA/Acetone might be explored for anti-solvent crystallization.
Crystallization Methodologies & Protocols
Once a suitable solvent system is identified, the next step is to develop a specific protocol. The rate of achieving supersaturation is a key parameter; slow and controlled processes generally yield higher quality crystals.
Protocol 1: Cooling Crystallization
This is the most common method for compounds with a significant positive correlation between solubility and temperature.[7]
Principle: The compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution is slowly cooled, the solubility decreases, leading to supersaturation and subsequent crystal formation.
Step-by-Step Protocol:
-
Dissolution: In a clean flask, add 1.0 g of 3-(Piperazin-1-yl)benzoic acid hydrochloride to 25 mL of isopropanol (based on hypothetical screening data).
-
Heating: Heat the mixture with stirring (e.g., using a magnetic stir bar) to reflux (~82°C) until all solids are completely dissolved. If solids remain, add small additional volumes of solvent until a clear solution is achieved.
-
Slow Cooling: Remove the flask from the heat source and allow it to cool slowly and undisturbed towards room temperature. Insulating the flask (e.g., in a dewar or by wrapping it in glass wool) can promote the formation of larger, more well-defined crystals.
-
Controlled Nucleation (Optional): If crystallization does not initiate as the solution cools, it may be necessary to add a single seed crystal of the material or gently scratch the inner surface of the flask with a glass rod to provide a nucleation site.
-
Maturation: Once crystal formation is evident, allow the slurry to stir gently at room temperature for 2-4 hours to improve crystal perfection and yield.
-
Final Cooling: Further increase the yield by cooling the slurry in an ice bath (0-5°C) for at least 1 hour before filtration.[3]
Protocol 2: Anti-Solvent Crystallization
This technique is ideal when a compound is highly soluble in one solvent but poorly soluble in another that is miscible with the first.[6]
Principle: The compound is dissolved in a "good" solvent to form a concentrated solution. An "anti-solvent" is then added, causing the solubility of the compound in the mixed solvent system to decrease dramatically, thus inducing crystallization. The rate of anti-solvent addition is critical for controlling crystal size and morphology.
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 g of 3-(Piperazin-1-yl)benzoic acid hydrochloride in 10 mL of methanol at room temperature to create a clear, concentrated solution.
-
Anti-Solvent Addition: While stirring the solution, slowly add toluene (an anti-solvent) dropwise via an addition funnel.
-
Induction: Continue adding the anti-solvent until the solution becomes persistently turbid. This indicates the onset of nucleation.
-
Growth: Once turbidity is observed, stop the anti-solvent addition and allow the solution to stir for 1-2 hours to permit the formed nuclei to grow into larger crystals.
-
Completion: After the initial growth phase, resume the slow addition of the anti-solvent to precipitate the remaining material from the solution. A typical final solvent ratio might be 1:3 or 1:4 (methanol:toluene).
-
Maturation & Isolation: Allow the resulting slurry to stir for an additional hour before proceeding to filtration as described in the next section.
Caption: Overview of primary crystallization methodologies.
Protocol 3: Vapor Diffusion
This method is particularly useful for screening multiple conditions on a small scale or when aiming for high-quality single crystals suitable for X-ray diffraction.[8][9]
Principle: A concentrated solution of the compound is allowed to equilibrate in a sealed chamber with a larger reservoir of a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound solution, gradually inducing crystallization.
Step-by-Step Protocol (Hanging Drop Method):
-
Reservoir Preparation: Fill the well of a VDX plate with 500 µL of an anti-solvent (e.g., acetone).[9]
-
Drop Preparation: On a siliconized glass coverslip, mix 2 µL of a concentrated solution of the compound in a "good" solvent (e.g., methanol) with 2 µL of the reservoir solution.
-
Sealing: Invert the coverslip and place it over the well, creating a seal. The drop of solution is now hanging and suspended over the reservoir.
-
Equilibration: Store the sealed plate in a vibration-free location at a constant temperature. Over several hours to days, water and methanol vapor from the drop will move to the reservoir to achieve equilibrium, concentrating the sample and inducing crystallization.[9][10]
-
Monitoring: Monitor the drop periodically under a microscope for the formation of single crystals.
Post-Crystallization: Isolation and Drying
Proper isolation and drying are crucial to prevent the introduction of impurities or the conversion to a different solid form.
-
Filtration: Separate the crystals from the mother liquor by vacuum filtration, typically using a Büchner funnel and filter paper.
-
Washing: Gently wash the filter cake with a small amount of a cold anti-solvent (e.g., chilled toluene or acetone) to remove residual mother liquor without dissolving the product.
-
Drying: Dry the crystals under vacuum at a mild temperature (e.g., 40-50°C) until a constant weight is achieved. The drying temperature should be well below the material's melting point or any thermal transition temperatures. A procedure for a similar compound involved drying at 40°C under vacuum[3][11].
Crystal Characterization: Validating the Solid Form
After crystallization, the solid material must be thoroughly analyzed to confirm its identity, purity, and crystalline form.[12]
Table 3: Key Crystal Characterization Techniques and Their Purpose [13][14]
| Technique | Abbreviation | Information Obtained |
| Powder X-Ray Diffraction | PXRD | Provides a unique "fingerprint" of the crystalline lattice. Used to identify the polymorphic form and assess crystallinity. |
| Differential Scanning Calorimetry | DSC | Measures thermal events, such as melting point, desolvation, and polymorphic transitions, as a function of temperature. |
| Thermogravimetric Analysis | TGA | Measures changes in mass as a function of temperature. Used to quantify residual solvent or water content. |
| Fourier-Transform Infrared Spectroscopy | FTIR | Confirms the chemical identity by identifying characteristic vibrations of molecular functional groups. |
| High-Performance Liquid Chromatography | HPLC | Quantifies the chemical purity of the isolated material. |
Troubleshooting Common Crystallization Issues
Table 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Solution is not sufficiently supersaturated.- Nucleation is inhibited. | - Evaporate some of the solvent to increase concentration.- Cool the solution to a lower temperature.- Add a seed crystal or scratch the flask. |
| Oiling Out | - The compound's solubility is too high at the point of precipitation.- Cooling rate is too fast. | - Use a more dilute solution.- Slow down the cooling rate or the rate of anti-solvent addition.- Try a different solvent system.[8] |
| Amorphous Powder Precipitates | - Supersaturation was achieved too rapidly. | - Reduce the cooling rate significantly.- Add the anti-solvent much more slowly and at a higher temperature. |
| Poor Yield | - The compound has significant solubility in the mother liquor at the final temperature.- Insufficient maturation time. | - Cool to a lower temperature before filtering.- Add an anti-solvent at the end of the cooling process.- Increase the maturation/stirring time. |
References
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BIA Separations. (n.d.). Crystallisation in pharmaceutical processes. Retrieved from [Link]
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Gas antisolvent crystallization of organic salts from aqueous solutions. (2001). ResearchGate. Retrieved from [Link]
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Kafuta, K., Golz, C., & Alcarazo, M. (2020). Polymorphism of bis-(1,3-benzo-thia-zol-2-yl) tri-thio-carbonate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 7), 1126–1130. [Link]
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Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
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Kafuta, K., Golz, C., & Alcarazo, M. (2020). Polymorphism of bis(1,3-benzothiazol-2-yl) trithiocarbonate. PMC. Retrieved from [Link]
- Google Patents. (n.d.). EP2952237A1 - Method for purification of benzoic acid.
- Google Patents. (n.d.). US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.
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University of Bordeaux. (n.d.). Guide for crystallization. Retrieved from [Link]
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PubChem. (n.d.). 3-(1-Piperazinyl)-1,2-benzisothiazole. Retrieved from [Link]
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PubChem. (n.d.). 3-(1-Piperazinyl)-1,2-benzisothiazole monohydrochloride. Retrieved from [Link]
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Linac Coherent Light Source. (n.d.). Crystal Growth. Retrieved from [Link]
- Google Patents. (n.d.). US20150018368A1 - Process for preparing benzisothiazol-3-yl-piperazin-1-yl-methyl-cyclo hexylmethanisoindol-1,3-dione and its intermediates.
-
Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2014). ResearchGate. Retrieved from [Link]
-
Crystal Growth & Design. (2022). Three-Step Mechanism of Antisolvent Crystallization. Retrieved from [Link]
-
International Journal of Pure and Applied Mathematics. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. Retrieved from [Link]
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RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]
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ACS Publications. (2023). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Retrieved from [Link]
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Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]
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International Journal of Exploring Emerging Trends in Engineering (IJEETE). (n.d.). CRYSTAL CHARACTERIZATION TECHNIQUES. Retrieved from [Link]
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-
IUCr. (2024). How to grow crystals for X-ray crystallography. Retrieved from [Link]
-
ACS Publications. (2022). Designer Gelators for the Crystallization of a Salt Active Pharmaceutical Ingredient Mexiletine Hydrochloride. Retrieved from [Link]
-
ResearchGate. (2020). Polymorphism of bis(1,3-benzothiazol-2-yl) trithiocarbonate. Retrieved from [Link]
-
YouTube. (2013). Hanging Drop Vapor Diffusion Protein Crystallization Tutorial. Retrieved from [Link]
-
Avanti Publishers. (2024). Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. Retrieved from [Link]
-
Oxford Academic. (n.d.). 4 Analytical techniques for studying and characterizing polymorphs. Retrieved from [Link]
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- 3. 3-Piperazinyl-1,2-benzisothiazole hydrochloride | 87691-88-1 [chemicalbook.com]
- 4. 3-(1-Piperazinyl)-1,2-benzisothiazole monohydrochloride | C11H14ClN3S | CID 11521711 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. ijoeete.com [ijoeete.com]
Application Notes and Protocols for the Derivatization of 3-(Piperazin-1-yl)benzoic Acid for Biological Screening
Introduction: The 3-(piperazin-1-yl)benzoic acid scaffold is a privileged structure in medicinal chemistry, combining a versatile piperazine ring with a benzoic acid moiety. This unique combination offers multiple points for chemical modification, enabling the creation of diverse compound libraries for biological screening. The piperazine ring, a common pharmacophore, is present in numerous FDA-approved drugs, contributing to improved pharmacokinetic properties and diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The benzoic acid group provides a handle for forming amides and esters, further expanding the accessible chemical space. This application note provides a comprehensive guide to the strategic derivatization of 3-(piperazin-1-yl)benzoic acid, complete with detailed protocols for synthesis, characterization, and subsequent biological evaluation.
Strategic Approach to Derivatization: The Power of Orthogonal Protection
The key challenge in derivatizing 3-(piperazin-1-yl)benzoic acid lies in its bifunctional nature. To achieve selective modification of either the piperazine or the carboxylic acid, a robust strategy employing orthogonal protecting groups is essential.[3][4] This approach allows for the protection of one functional group while the other is being modified, followed by selective deprotection to unmask the first group for further reactions if needed. This ensures precise control over the final molecular architecture.
Our strategy is twofold:
-
Derivatization of the Piperazine Moiety: The carboxylic acid will be protected as a methyl ester, allowing for the selective functionalization of the secondary amine of the piperazine ring.
-
Derivatization of the Carboxylic Acid Moiety: The piperazine nitrogen will be protected with a tert-butyloxycarbonyl (Boc) group, enabling the modification of the carboxylic acid.
This orthogonal approach is visualized in the workflow diagram below.
Caption: Orthogonal derivatization strategy for 3-(piperazin-1-yl)benzoic acid.
Part 1: Derivatization of the Piperazine Moiety
Step 1.1: Protection of the Carboxylic Acid (Esterification)
To prevent the carboxylic acid from interfering with reactions at the piperazine nitrogen, it is first converted to a methyl ester. This is a classic Fischer esterification reaction.[5]
Protocol 1: Synthesis of Methyl 3-(piperazin-1-yl)benzoate
-
Reagents and Materials:
-
3-(Piperazin-1-yl)benzoic acid
-
Methanol (MeOH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
-
-
Procedure:
-
To a solution of 3-(piperazin-1-yl)benzoic acid (1.0 eq) in methanol (10-20 mL per gram of starting material), slowly add concentrated sulfuric acid (0.1-0.2 eq) at 0 °C.[6]
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-(piperazin-1-yl)benzoate.
-
Step 1.2: Derivatization of the Piperazine Nitrogen
With the carboxylic acid protected, the free secondary amine of the piperazine is now available for various modifications.
Protocol 2: N-Alkylation of Methyl 3-(piperazin-1-yl)benzoate
-
Reagents and Materials:
-
Methyl 3-(piperazin-1-yl)benzoate
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve methyl 3-(piperazin-1-yl)benzoate (1.0 eq) in anhydrous acetonitrile or DMF.
-
Add anhydrous potassium carbonate (2.0 eq) and the alkyl halide (1.1 eq).
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-12 hours, monitoring by TLC.[7]
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the N-alkylated product.
-
Protocol 3: Amide Coupling at the Piperazine Nitrogen
-
Reagents and Materials:
-
Methyl 3-(piperazin-1-yl)benzoate
-
Carboxylic acid of interest (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of methyl 3-(piperazin-1-yl)benzoate (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
Protocol 4: Reductive Amination of Methyl 3-(piperazin-1-yl)benzoate
-
Reagents and Materials:
-
Methyl 3-(piperazin-1-yl)benzoate
-
Aldehyde or ketone (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve methyl 3-(piperazin-1-yl)benzoate (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE or DCM.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.[8][9]
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction with saturated NaHCO₃ solution.
-
Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
-
Step 1.3: Deprotection of the Carboxylic Acid (Hydrolysis)
The final step in this sequence is the hydrolysis of the methyl ester to regenerate the carboxylic acid.
Protocol 5: Hydrolysis of the Methyl Ester
-
Reagents and Materials:
-
N-substituted methyl 3-(piperazin-1-yl)benzoate derivative
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-3 eq)
-
Tetrahydrofuran (THF)/Water mixture (e.g., 1:1)
-
1N Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the ester in a THF/water mixture.
-
Add LiOH or NaOH and stir at room temperature until the reaction is complete (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with 1N HCl to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Part 2: Derivatization of the Carboxylic Acid Moiety
Step 2.1: Protection of the Piperazine (Boc Protection)
To selectively modify the carboxylic acid, the more nucleophilic secondary amine of the piperazine ring is protected with a Boc group.[10]
Protocol 6: Synthesis of 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzoic acid
-
Reagents and Materials:
-
3-(Piperazin-1-yl)benzoic acid
-
Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq)
-
Sodium hydroxide (NaOH) (1.1 eq)
-
Dioxane/Water mixture (e.g., 1:1)
-
1N Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve 3-(piperazin-1-yl)benzoic acid (1.0 eq) in a dioxane/water mixture.
-
Add NaOH (1.1 eq) and stir until a clear solution is obtained.
-
Cool the solution to 0 °C and add a solution of (Boc)₂O (1.1 eq) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Remove the dioxane under reduced pressure.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 3-4 with 1N HCl to precipitate the product.[11]
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Step 2.2: Derivatization of the Carboxylic Acid
With the piperazine protected, the carboxylic acid is now ready for modification.
Protocol 7: Amide Coupling of 3-(4-Boc-piperazin-1-yl)benzoic acid
-
Reagents and Materials:
-
3-(4-Boc-piperazin-1-yl)benzoic acid
-
Amine of interest (primary or secondary) (1.1 eq)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
Dissolve 3-(4-Boc-piperazin-1-yl)benzoic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir for 15 minutes at room temperature.
-
Add the amine (1.1 eq) and continue stirring for 4-12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
Protocol 8: Esterification of 3-(4-Boc-piperazin-1-yl)benzoic acid
-
Reagents and Materials:
-
3-(4-Boc-piperazin-1-yl)benzoic acid
-
Alcohol of interest (e.g., ethanol, isopropanol) (as solvent or in excess)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)
-
-
Procedure:
Step 2.3: Deprotection of the Piperazine (Acidolysis)
The final step in this sequence is the removal of the Boc protecting group to yield the free piperazine derivative.
Protocol 9: Removal of the Boc Protecting Group
-
Reagents and Materials:
-
N-Boc protected derivative
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add an excess of TFA or 4M HCl in dioxane (e.g., 10-20 eq).
-
Stir at room temperature for 1-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
-
The product is typically obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride). If the free base is required, neutralize with a suitable base.
-
Characterization of the Synthesized Library
The identity and purity of all synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.
Part 3: Biological Screening Protocols
The newly synthesized library of 3-(piperazin-1-yl)benzoic acid derivatives can be screened for a wide range of biological activities. Below are protocols for two common primary screens.
Protocol 10: In Vitro Anticancer Activity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and cytotoxicity.[14]
-
Materials and Cell Culture:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[15]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
96-well microtiter plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Dimethyl sulfoxide (DMSO).
-
Microplate reader.
-
-
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values.
-
Protocol 11: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][16]
-
Materials and Microbial Culture:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Fungal strains (e.g., Candida albicans).
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
96-well microtiter plates.
-
-
Procedure:
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Perform a two-fold serial dilution of the test compounds in the 96-well plates using the appropriate broth.
-
Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration with no visible growth.
-
Data Presentation
Quantitative data from the synthesis and biological screening should be summarized in tables for easy comparison.
Table 1: Representative Synthesis Yields
| Entry | Derivatization Strategy | R Group | Yield (%) |
| 1 | N-Alkylation | Benzyl | 85 |
| 2 | Amide Coupling (Piperazine) | 4-Chlorophenyl | 78 |
| 3 | Amide Coupling (Carboxylic Acid) | Cyclohexylamine | 82 |
| 4 | Esterification (Carboxylic Acid) | Isopropyl | 90 |
Table 2: Representative Biological Activity Data
| Compound | IC₅₀ MCF-7 (µM)[17] | MIC S. aureus (µg/mL)[2] |
| Doxorubicin | 0.1 | - |
| Ciprofloxacin | - | 1 |
| Derivative 1 | 5.2 | >128 |
| Derivative 2 | 12.8 | 32 |
| Derivative 3 | 2.5 | 64 |
| Derivative 4 | >50 | 16 |
Visualization of Key Processes
Caption: General workflow for biological screening of the compound library.
References
- Shandong Boyuan Pharmaceutical Co Ltd. (2020). Synthesis method of N-Boc piperazine. CN108033931B.
- Sumitomo Chemical Co. (1999). Process for preparation of 3 piperazinylbenzisothiazoles. US5861511A.
- Federalnoe Gosudarstvennoe Byudzhetnoe Uchrezhdenie Nauki Institut Neftekhimii I Kataliza Rossijskoj Akademii Nauk. (2019). Method for preparing benzoic acid esters. WO2019059801A1.
-
University of Toronto. (n.d.). Lab5 procedure esterification. University of Toronto. [Link]
-
Chang, C.-Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4235. [Link]
-
Kovács, E., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 29(14), 3326. [Link]
-
Stoltz, B. M., et al. (2011). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 50(44), 10448-10452. [Link]
-
Tasso, B., et al. (2020). Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. European Journal of Medicinal Chemistry, 187, 111956. [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis and Estimate of Antimicrobial Efficacy of New Benzoic Acid Hydrazide Derivatives Substituted by Piperidine. ResearchGate. [Link]
-
University of Toronto. (n.d.). Esterification of benzoic acid to methyl benzoate. University of Toronto. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]
-
Prasanthi, G. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484. [Link]
-
Rao, P. V., et al. (2018). Synthesis of benzothiazole-piperazine sulfonamide derivatives as antibacterial agents. Recent insights into antibacterial potential of benzothiazole derivatives. [Link]
-
Zhang, S.-J., et al. (2023). Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. [Link]
-
Arkat USA, Inc. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ARKIVOC, 2006(xiv), 1-9. [Link]
-
Fields, G. B. (1994). Methods for Removing the Fmoc Group. Methods in Molecular Biology, 35, 17-28. [Link]
-
Albericio, F., et al. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-39. [Link]
-
Wang, Y., et al. (2016). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, E72, 1267-1269. [Link]
-
Toth, G. K., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 23(5), 1113. [Link]
- Intas Pharmaceuticals Ltd. (2015). Process for preparing benzisothiazol-3-yl-piperazin-1-yl-methyl-cyclohexylmethanisoindol-1,3-dione and its intermediates. US20150018368A1.
-
Kornienko, G., et al. (2021). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 11(11), 1367. [Link]
- Zhang, W., et al. (2021). Preparation method of methyl benzoate compound. CN113248373A.
-
ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(2), 246-254. [Link]
-
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Chemistry LibreTexts. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. SciSpace. [Link]
-
Pop, R., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(19), 6265. [Link]
-
ResearchGate. (2025). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF. ResearchGate. [Link]
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- 5. US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives - Google Patents [patents.google.com]
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- 12. WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents [patents.google.com]
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- 17. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
optimizing reaction conditions for piperazine derivatives
Technical Support Center: Optimizing Reaction Conditions for Piperazine Derivatives
Current Status: Operational Ticket ID: PIP-OPT-2024 Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division
Diagnostic Hub: Select Your Synthetic Pathway
Before initiating a protocol, determine the optimal pathway based on your electrophile's electronic and steric profile.
Figure 1: Strategic decision matrix for selecting the optimal synthetic route for piperazine functionalization.
Module 1: Nucleophilic Substitution (SN2 & SNAr)
Issue: "I am observing significant formation of the bis-alkylated byproduct (N,N'-disubstituted) when reacting piperazine with an alkyl halide."
Root Cause Analysis: Piperazine has two equivalent nucleophilic sites. Once the first alkylation occurs, the resulting secondary amine is often more nucleophilic than the starting secondary amine (due to the inductive effect of the alkyl group), accelerating the second reaction.
Technical Protocol & Solutions:
| Parameter | Recommendation | Mechanistic Rationale |
| Stoichiometry | 5:1 to 10:1 (Piperazine:Electrophile) | Statistical probability favors mono-alkylation when the nucleophile is in large excess. |
| Addition Mode | Inverse Addition | Slowly add the electrophile (dissolved in solvent) to the stirring piperazine solution. This maintains a high local concentration of piperazine relative to the alkylating agent. |
| Alternative | Reductive Amination | Use the corresponding aldehyde and NaBH(OAc)₃.[1][2] Imine formation is reversible and discrete; reduction typically yields high mono-selectivity without quaternary salt formation [1]. |
| Protection | N-Boc-Piperazine | If the reagent is expensive, use N-Boc-piperazine (1-tert-butoxycarbonylpiperazine). The Boc group sterically and electronically deactivates the second nitrogen. |
Advanced Insight: The SNAr "Proton Transfer" Bottleneck In SNAr reactions (e.g., with 4-fluoronitrobenzene), the reaction is often third-order overall. It follows a mechanism where the breakdown of the Meisenheimer complex is rate-limiting and base-catalyzed.
-
Optimization: Do not rely solely on piperazine as the base. Add an external base or use a significant excess of piperazine. Kinetic studies show that a second molecule of piperazine acts as a general base to facilitate proton removal, driving the reaction forward [2].[3]
Module 2: Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)
Issue: "My reaction with a sterically hindered aryl chloride failed using standard conditions (Pd(OAc)₂, BINAP)."
Root Cause Analysis: Piperazine is a secondary amine that can bind tightly to Palladium, potentially poisoning the catalyst. Furthermore, sterically hindered aryl halides require bulky, electron-rich ligands to facilitate the oxidative addition and reductive elimination steps.
Optimized Protocol:
-
Ligand Selection:
-
First Choice: RuPhos or BrettPhos . These dialkylbiaryl phosphine ligands are engineered to prevent catalyst deactivation and accommodate steric bulk.
-
Alternative: Xantphos (for specific heterocycles).
-
-
Base Selection:
-
NaOtBu (Sodium tert-butoxide): The gold standard. It is strong enough to deprotonate the amine-Pd complex but bulky enough to avoid nucleophilic attack on the electrophile.
-
Cs₂CO₃: Use if functional groups (e.g., esters) are sensitive to strong alkoxide bases.
-
-
The "Piperazine Solvent" Trick:
-
For unactivated aryl chlorides, you can run the reaction neat in piperazine (if liquid) or with piperazine as the primary solvent component. This pushes the equilibrium and acts as a ligand stabilizer [3].
-
Standard Operating Procedure (SOP):
-
Catalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂.
-
Ligand: RuPhos (2-4 mol%).
-
Solvent: Toluene or Dioxane (Must be anhydrous and degassed).
-
Temp: 80–100 °C.
-
Note: Pre-stir the catalyst and ligand for 5 minutes before adding substrates to ensure active catalyst formation.
Module 3: Protection & Deprotection (Boc Strategies)
Issue: "After Boc deprotection with TFA, my yield is low, or I see polymer-like byproducts."
Root Cause Analysis: The cleavage of the Boc group generates a tert-butyl cation. If not quenched, this carbocation can re-attach to the electron-rich piperazine ring (Friedel-Crafts alkylation) or polymerize (isobutylene oligomers).
Troubleshooting Guide:
| Symptom | Diagnosis | Corrective Action |
| Incomplete Reaction | Salt formation equilibrium | Ensure adequate acid excess (10-20 eq). The amine product is basic and consumes acid, buffering the solution. |
| t-Butyl Alkylation | Cation scavenging failure | Add Triethylsilane (TES) or 1,3-Dimethoxybenzene (5-10%) as a cation scavenger during TFA treatment [4]. |
| Hygroscopic Salt | TFA salt handling | Switch to 4M HCl in Dioxane . The resulting hydrochloride salt is often a defined solid that precipitates, whereas TFA salts are frequently hygroscopic oils. |
Module 4: Purification & Workup of Polar Derivatives
Issue: "My product is water-soluble and stays in the aqueous phase during extraction."
Root Cause Analysis: Piperazine derivatives are highly polar and basic. In standard workups, they often remain protonated (and water-soluble) at neutral pH, or simply partition into water due to high polarity even when neutral.
Workflow Visualization:
Figure 2: Purification logic for handling highly polar piperazine derivatives.
Expert Technique: The "Acetate Crash" For large-scale purification of simple piperazine derivatives where column chromatography is impractical:
-
Dissolve the crude mixture in acetone.
-
Add glacial acetic acid (stoichiometric amount).
-
Cool to 0–10 °C. The piperazine diacetate or monoacetate salt often crystallizes out, leaving non-polar impurities in the mother liquor [5].
Alternative: HILIC Chromatography If using flash chromatography, avoid Normal Phase (Silica/DCM/MeOH) as piperazines streak badly. Use HILIC (Hydrophilic Interaction Liquid Chromatography) with an Acetonitrile/Water gradient on a polar modified silica phase. This provides superior resolution for polar amines [6].
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link
-
Collier, E. A., et al. (2021). "Evidence of Rate Limiting Proton Transfer in an SNAr Aminolysis in Acetonitrile." The Journal of Organic Chemistry. Link
-
Mishra, V., et al. (2019).[4] "Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions." Organic Letters. Link
-
Lundt, B. F., et al. (1978). "Removal of acid-labile amino-protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research. Link
-
Fowler, F. (1959). "Purification of Piperazine." US Patent 2,919,275. Link
-
Biotage Application Note. (2023). "What can I use to purify polar reaction mixtures?" Link
Sources
troubleshooting poor solubility of 3-(Piperazin-1-yl)benzoic acid hydrochloride
Technical Support Center: 3-(Piperazin-1-yl)benzoic acid hydrochloride
Welcome to the technical support guide for 3-(Piperazin-1-yl)benzoic acid hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. Our approach is rooted in first-principles chemistry to empower you not just to solve the immediate issue, but to understand the underlying molecular behavior.
Frequently Asked Questions (FAQs) & Quick Troubleshooting
This section addresses the most common issues reported by users.
Q1: My 3-(Piperazin-1-yl)benzoic acid hydrochloride won't dissolve in neutral water or standard phosphate-buffered saline (PBS, pH 7.4). Why is this happening?
A1: This is the most frequently encountered issue and is a direct result of the compound's molecular structure. 3-(Piperazin-1-yl)benzoic acid is an amphoteric molecule, meaning it has both an acidic functional group (the carboxylic acid) and basic functional groups (the two nitrogens of the piperazine ring). Molecules of this type are often called zwitterions.
The hydrochloride salt form means the compound is supplied in an acidic state, with the piperazine ring protonated, which should favor solubility. However, when you add it to a neutral buffer like PBS (pH 7.4), you are likely moving the pH of the solution very close to the molecule's isoelectric point (pI) . At the pI, the molecule has a net neutral charge (the positive charge on the piperazine is balanced by the negative charge on the carboxylate), leading to strong intermolecular interactions and minimal interaction with water, causing it to precipitate. Zwitterions typically exhibit their lowest aqueous solubility at or near their isoelectric point[1].
Q2: I tried adjusting the pH of my solution and a precipitate immediately formed. What went wrong?
A2: This is a classic sign of traversing the isoelectric point (pI). If you started with a clear solution at a very low or high pH and adjusted it towards neutral, you forced the compound through its least soluble state. For example, if you had the compound dissolved in a dilute acid and started adding a base, the carboxylic acid group begins to deprotonate. As the net charge approaches zero (the pI), the compound will crash out of solution. To resolve this, you must "overshoot" the pI to a pH where the molecule is fully charged again (either net positive or net negative).
Q3: Is heating the solution a good strategy to improve solubility?
A3: Gentle heating (e.g., to 30-40°C) can be a useful secondary tool, as solubility often increases with temperature[2]. However, it should not be your primary method. If the compound is insoluble due to pH issues, heating alone will likely not be sufficient and may not produce a stable solution upon cooling. Furthermore, excessive heat can risk degrading the compound. Always use pH adjustment as your primary strategy and gentle warming as a supplementary aid.
Deep Dive: The Chemistry of 3-(Piperazin-1-yl)benzoic acid
To effectively troubleshoot, it is crucial to understand the pH-dependent behavior of the molecule. The structure contains three ionizable groups: the carboxylic acid and the two piperazine nitrogens.
-
Carboxylic Acid Group (-COOH): This group is acidic. Its pKa is estimated to be similar to benzoic acid, around 4.2. Below this pH, it is mostly in its neutral, less water-soluble form (-COOH). Above this pH, it is in its charged, more soluble salt form (-COO⁻)[3][4].
-
Piperazine Ring (-NH- and -N=): This group is basic. The two nitrogens have distinct pKa values. For the parent piperazine molecule, these are approximately pKa1 ≈ 5.3 and pKa2 ≈ 9.7[5]. Protonation of these nitrogens to form -NH₂⁺- and =N⁺H- greatly enhances aqueous solubility.
The interplay of these pKa values dictates the molecule's overall charge and, consequently, its solubility at a given pH.
Molecular State at Different pH Values
The solubility of your compound is governed by which functional groups are charged. The goal is to be at a pH where the molecule carries a significant net positive or net negative charge.
Caption: pH-dependent ionization and solubility of the compound.
Recommended Solubilization Protocols
Before you begin, calculate the amount of acid or base needed for your target concentration to avoid large volume changes. Always use high-purity water (Milli-Q or equivalent).
Method 1: Acidic Dissolution (for final use in acidic to neutral conditions)
This method is ideal if your subsequent experiment is tolerant of a low pH starting point or requires a final pH below ~7.
Step-by-Step Protocol:
-
Weigh the required amount of 3-(Piperazin-1-yl)benzoic acid hydrochloride.
-
Add a small volume of 0.1 M Hydrochloric Acid (HCl) to the solid. Start with about 25-50% of your final desired volume.
-
Vortex or sonicate the mixture. The solid should dissolve readily as the low pH (~pH 1-2) ensures all functional groups are in their soluble, protonated forms.
-
Once fully dissolved, add water or your desired buffer to reach the final volume.
-
Crucially: If your final buffer is neutral (e.g., PBS), you must add the clear acidic stock solution to the buffer very slowly while vortexing vigorously. This rapid dilution helps prevent the compound from precipitating as it passes through its isoelectric point. If cloudiness appears, you may need to re-acidify and use a more dilute final concentration.
Method 2: Basic Dissolution (for final use in neutral to basic conditions)
This method is preferred if your final application requires a pH of 7 or higher.
Step-by-Step Protocol:
-
Weigh the required amount of 3-(Piperazin-1-yl)benzoic acid hydrochloride.
-
Add a small volume of 0.1 M Sodium Hydroxide (NaOH) to the solid. The goal is to reach a pH > 10. This deprotonates the carboxylic acid to the highly soluble carboxylate form.
-
Vortex or sonicate the mixture until a clear solution is obtained.
-
Once fully dissolved, you can slowly and carefully adjust the pH downwards using dilute HCl to your desired final pH (e.g., 7.4). Perform this adjustment dropwise with constant, vigorous stirring.
-
Bring the solution to its final volume with your buffer or water.
Troubleshooting Flowchart
If you encounter issues, follow this logical workflow to diagnose the problem.
Caption: A step-by-step decision tree for troubleshooting solubility.
Solvent Solubility Data Summary
This table provides general guidance on solvent selection based on the chemical properties of the molecule's constituent parts. Exact solubility values should be determined empirically.
| Solvent | Type | Expected Solubility | Rationale & Comments |
| Water (pH < 3) | Polar Protic | High | The piperazine is fully protonated (+2 charge), and the carboxylic acid is protonated. The high charge density drives aqueous solubility. |
| Water (pH > 10) | Polar Protic | High | The carboxylic acid is deprotonated (-1 charge), and the piperazine is neutral. The charged carboxylate group drives solubility. |
| PBS (pH 7.4) | Buffered Aqueous | Very Low | pH is likely near the isoelectric point, where the net molecular charge is zero, minimizing water solubility[1]. |
| Methanol / Ethanol | Polar Protic | Moderate | Can solvate both polar and non-polar parts of the molecule. Solubility is likely better than in neutral water[2][6]. |
| DMSO / DMF | Polar Aprotic | Moderate to High | Good general solvents for many organic molecules. The free base form is expected to be soluble[7]. |
| Acetonitrile | Polar Aprotic | Low to Moderate | Less polar than DMSO or DMF; may be a suitable solvent but likely requires some optimization[6]. |
| Diethyl Ether | Non-polar | Poor | The charged hydrochloride salt is incompatible with non-polar solvents[8]. |
References
- Solubility of Things. (n.d.). Piperazine dihydrochloride.
-
Wikipedia. (2024). Piperazine. Retrieved February 4, 2026, from [Link]
- Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
- Google Patents. (n.d.). US3023211A - Method for the preparation of piperazine monohydrochloride.
-
PubMed. (2022). An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). 3-(1-Piperazinyl)-1,2-benzisothiazole. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). 3-(1-Piperazinyl)-1,2-benzisothiazole monohydrochloride. Retrieved February 4, 2026, from [Link]
-
PharmaCompass. (n.d.). 3-Piperazinyl-1,2-Benzisothiazole Hydrochloride. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2020). How to desalt zwitterions?. Retrieved February 4, 2026, from [Link]
-
Crystal Growth & Design. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Retrieved February 4, 2026, from [Link] neutral
-
ResearchGate. (n.d.). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Retrieved February 4, 2026, from [Link]
-
PubMed. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Retrieved February 4, 2026, from [Link]
-
University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved February 4, 2026, from [Link]
-
IJSRP. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Retrieved February 4, 2026, from [Link]
-
Semantic Scholar. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved February 4, 2026, from [Link]
-
INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2017). EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. Retrieved February 4, 2026, from [Link]
-
Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved February 4, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. ijsrp.org [ijsrp.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. guidechem.com [guidechem.com]
- 8. Piperazine - Wikipedia [en.wikipedia.org]
avoiding impurities in 3-(Piperazin-1-yl)benzoic acid hydrochloride production
This guide is structured as a Tier-3 Technical Support resource, designed for process chemists and researchers encountering specific purity hurdles in the synthesis of 3-(Piperazin-1-yl)benzoic acid hydrochloride .
It prioritizes the Buchwald-Hartwig amination route, as nucleophilic aromatic substitution (
Status: Operational | Tier: 3 (Advanced Process Chemistry)[1]
Technical Abstract & Impurity Profile
The Core Challenge: Synthesizing 3-(piperazin-1-yl)benzoic acid involves coupling a secondary amine (piperazine) to a deactivated aryl ring.[1] The primary purity risks are dimerization (bis-coupling) and protodehalogenation (loss of the halogen without coupling).
Target Molecule:
-
Structure: A benzoic acid core with a piperazine ring at the meta position.
-
Key Property: Amphoteric (contains both a carboxylic acid and a basic secondary amine). This zwitterionic nature is your primary lever for purification.
Critical Impurity Watchlist
| Impurity ID | Name | Origin | Risk Level | Removal Strategy |
| IMP-A | The Dimer ( | Piperazine reacting at both nitrogen atoms with two aryl halides.[1] | Critical | Prevention (Stoichiometry/Protection).[1] Hard to separate downstream.[2] |
| IMP-B | Reduced Arene (Benzoic Acid) | Catalytic protodehalogenation (Pd inserts, then eliminates H instead of amine).[1] | High | Acidic aqueous wash (pH < 2).[1] |
| IMP-C | Regioisomers (2- or 4-substituted) | Impure starting material (3-bromobenzoic acid).[1] | Medium | Starting material QC. |
| IMP-D | Pd-Amine Complex | Residual catalyst binding to the basic piperazine nitrogen.[1] | Medium | Metal scavengers (SiliaMetS®) or HCl precipitation.[1] |
Synthesis Strategy: Preventing the "Dimer" (IMP-A)
User Question: "I am seeing a large molecular weight impurity (+200 mass units) that co-elutes with my product. How do I stop this?"
Diagnosis: You are likely using free piperazine in a 1:1 stoichiometry. The mono-arylated product is still nucleophilic and competes with the starting piperazine, leading to IMP-A (the dimer).
Protocol A: The "Gold Standard" (Boc-Protection)
Recommended for high-purity requirements (>99%).[1]
By using N-Boc-piperazine instead of free piperazine, you chemically block the second nitrogen, rendering dimerization impossible.[1]
-
Coupling: React 3-bromobenzoic acid (or ester) + N-Boc-piperazine (1.1 eq) +
/Xantphos + in Dioxane ( ). -
Workup: Standard aqueous/organic extraction.
-
Deprotection: Treat the intermediate with
in Dioxane. This simultaneously deprotects the amine and forms the desired hydrochloride salt.
Protocol B: The "Budget" Route (Excess Equivalents)
Recommended only if cost prohibits Boc-piperazine.[1]
If you must use free piperazine, you must overwhelm the kinetics.
-
Stoichiometry: Use 5.0 to 10.0 equivalents of piperazine relative to the aryl halide.
-
Mechanism: The statistical probability of the aryl halide finding a free piperazine molecule becomes significantly higher than finding a mono-arylated product.
-
Cleanup: You will have a massive amount of unreacted piperazine to remove (see Purification section).
Workflow Visualization
Figure 1: Comparison of synthetic routes. Route A (Green) inherently prevents the formation of the critical bis-impurity.
The "Amphoteric Switch" Purification Protocol
User Question: "My product contains starting material (benzoic acid derivatives) and residual piperazine. Standard silica columns are causing streaking."
Solution: Avoid silica chromatography for the free amino acid. Use the pH-Swing Extraction Method . This exploits the fact that your product is an amino acid (amphoteric), while your impurities are either only acidic (benzoic acid) or only basic (piperazine).[1]
Step-by-Step Purification Guide[1]
Phase 1: The Acid Wash (Removes Acidic Impurities)
-
Dissolve the crude reaction mixture in Water .
-
Adjust pH to < 2.0 using dilute HCl.
-
Wash the aqueous layer 3x with Dichloromethane (DCM) or Ethyl Acetate.
-
Result: The organic layer carries away unreacted aryl halides, benzoic acid (IMP-B), and ligands.[1] Keep the Aqueous Layer.
-
Phase 2: The Isoelectric Precipitation (Removes Basic Impurities)
-
Slowly adjust the aqueous layer pH to ~5.5 - 6.5 (The approximate isoelectric point).
-
Observation: The zwitterionic free acid should precipitate out of solution.
-
Action: If precipitation occurs, filter the solid.
-
State: Excess piperazine remains fully soluble in water at neutral pH.
-
-
Alternative: If no precipitate forms (due to high solubility), extract the water (at pH 6) with n-Butanol .[1] The zwitterion will partition into n-Butanol, leaving inorganic salts and excess piperazine in the water.
Phase 3: Salt Formation
-
Dissolve the isolated zwitterion in minimal dry Ethanol or Methanol.
-
Add 4M HCl in Dioxane (1.1 eq).
-
Add diethyl ether or MTBE to induce crystallization of the hydrochloride salt.
Troubleshooting FAQs
Q1: The product is turning pink/brown upon storage. What is happening?
-
Cause: Oxidation of the piperazine nitrogen (N-oxide formation) or trace Palladium oxidation.
-
Fix: Store the HCl salt under Argon/Nitrogen at -20°C. Ensure all Palladium is removed using a scavenger like SiliaMetS® Thiol during the workup. The HCl salt is generally more stable than the free base.
Q2: I am getting low yields with 3-bromobenzoic acid. Can I use the ester?
-
Answer: Yes, and it is often preferred. [1]
-
Reasoning: The carboxylic acid moiety can interfere with the Pd-catalyst (poisoning). Using Methyl 3-bromobenzoate protects the acid.
-
Workflow Change: Perform the coupling on the ester. Then, perform a standard LiOH/THF/Water hydrolysis before forming the HCl salt.
Q3: My NMR shows broad peaks. Is the product impure?
-
Analysis: Not necessarily. Piperazine derivatives often show rotamers or broadening due to ring flipping, especially as salts.[1]
-
Verification: Run the NMR at elevated temperature (50°C) or add a drop of
to exchange exchangeable protons. If peaks sharpen, it is conformational, not impurity-based.[1]
Q4: How do I remove the Palladium? It's stuck to the amine.
-
Protocol: After the reaction, dilute with solvent and add Activated Charcoal or Silica-Thiol scavenger (10 wt% relative to product). Stir at 50°C for 1 hour, then filter through Celite. The chelating amine makes Pd removal difficult via simple extraction.
Decision Tree: Troubleshooting Purity
Figure 2: Rapid diagnostic tree for identified impurities.
References
-
Buchwald-Hartwig Amination Fundamentals
-
Pd Removal Strategies
-
Piperazine Chemistry & Bis-Coupling
-
Roughley, S. D., & Jordan, A. M. (2011).[1] "The Medicinal Chemist's Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry (Discusses piperazine scaffolds).
-
-
Purification of Amphoteric Compounds
-
"Purification of Laboratory Chemicals" (Armarego & Chai). Standard text for zwitterion isoelectric precipitation techniques. [1]
-
Sources
Technical Support Center: Enhancing the Reactivity of 3-(Piperazin-1-yl)benzoic acid hydrochloride
Welcome to the technical support guide for 3-(Piperazin-1-yl)benzoic acid hydrochloride. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Here, we address common challenges and provide in-depth, field-proven solutions to enhance its reactivity, particularly in the critical application of amide bond formation. Our guidance is rooted in mechanistic principles to empower you to not just follow protocols, but to troubleshoot and optimize them effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 3-(Piperazin-1-yl)benzoic acid hydrochloride that influence its reactivity?
A1: 3-(Piperazin-1-yl)benzoic acid hydrochloride possesses three key functional groups that dictate its chemical behavior:
-
Carboxylic Acid (-COOH): This is the primary site for activation and subsequent coupling reactions, most commonly amide bond formation. Its acidity (pKa ≈ 4-5) is central to its reactivity profile.
-
Piperazine Ring: This moiety contains two nitrogen atoms.
-
N1 (Aromatic-Substituted): The nitrogen directly attached to the benzoic acid ring is less basic due to the electron-withdrawing effect of the aromatic system.
-
N4 (Aliphatic, Secondary Amine): This nitrogen is significantly more basic (pKa of its conjugate acid ≈ 9-10) and is the primary site of protonation, forming the hydrochloride salt. It remains a potent nucleophile once deprotonated.
-
-
Hydrochloride Salt (-HCl): The compound is typically supplied as a hydrochloride salt, where the N4 nitrogen is protonated. This enhances the compound's stability and crystallinity but critically impacts its solubility and reactivity, requiring specific considerations during reaction setup.
Q2: Why is the compound supplied as a hydrochloride salt, and how does this affect my experiment?
A2: The hydrochloride salt form is preferred for its superior stability, ease of handling as a crystalline solid, and longer shelf life compared to the free base, which can be hygroscopic or susceptible to atmospheric CO₂.
However, the salt form directly impacts your experiment in two ways:
-
Solubility: The salt is generally more soluble in polar protic solvents like water or methanol but often exhibits poor solubility in common aprotic organic solvents used for coupling reactions (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)).
-
Reactivity: The protonated N4 nitrogen is non-nucleophilic. More importantly, the presence of the hydrochloride requires the addition of a stoichiometric amount of base simply for neutralization before any base required for the coupling reaction itself can be effective. Failure to account for this is a primary cause of failed reactions.
Troubleshooting Guide: Amide Coupling Reactions
This section addresses the most common issues encountered when using 3-(Piperazin-1-yl)benzoic acid hydrochloride in amide bond formation.
Q3: My compound won't dissolve in the reaction solvent. How can I improve solubility?
A3: This is a classic issue stemming from the hydrochloride salt form.
Causality: The ionic nature of the salt makes it incompatible with many aprotic organic solvents. To achieve solubility, you must convert the salt to its neutral, organic-soluble free base in situ.
Solutions:
-
Add a Tertiary Amine Base: Before adding your coupling partner or activating agents, add at least 1.0 equivalent of a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to the suspension of the hydrochloride salt in your chosen solvent. Stir for 15-30 minutes. You should observe the solid dissolving as the free base is formed.
-
Solvent Selection: While neutralization is key, the choice of solvent is also critical. Polar aprotic solvents are generally the best choice.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Notes |
| N,N-Dimethylformamide (DMF) | 37 | 153 | Excellent choice for dissolving polar reagents. Must be anhydrous. |
| N-Methyl-2-pyrrolidone (NMP) | 32 | 202 | Higher boiling point than DMF, useful for stubborn reactions requiring heat.[1] |
| Dimethyl sulfoxide (DMSO) | 47 | 189 | Highly polar, dissolves a wide range of compounds. Can complicate workup. |
| Dichloromethane (DCM) | 9 | 40 | Generally poor for the hydrochloride salt but suitable for the free base. |
Expert Tip: For difficult cases, consider pre-liberating the free base. Dissolve the hydrochloride salt in a minimal amount of water, basify with aqueous NaOH to pH > 10, extract the free base with a solvent like ethyl acetate, dry the organic layer over Na₂SO₄, and evaporate the solvent. This isolated free base will have much better solubility in standard organic solvents.[2]
Q4: My amide coupling reaction is failing or giving very low yields. What is going wrong?
A4: Low yield is the most common complaint and almost always traces back to improper activation of the carboxylic acid, which is a multi-step process. The logical flow for troubleshooting this issue is outlined in the diagram below.
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
Detailed Troubleshooting Steps:
-
Insufficient Base: This is the number one cause of failure.
-
Problem: You need enough base to (A) neutralize the hydrochloride salt and (B) facilitate the carboxylate activation and subsequent coupling.[1]
-
Solution: Use a total of 2-3 equivalents of a non-nucleophilic base like DIPEA.
-
Eq. 1: Neutralizes the piperazine HCl.
-
Eq. 2-3: Facilitates the coupling reaction by deprotonating the carboxylic acid and scavenging protons released during the reaction.
-
-
-
Ineffective Carboxylic Acid Activation: The carboxylic acid must be converted into a highly reactive intermediate to be attacked by the amine.[3]
-
Problem: Your chosen coupling reagent may be old, inappropriate for the specific amine partner, or used under suboptimal conditions.
-
Solution: Choose a high-quality coupling reagent. For general purposes, phosphonium or aminium/uronium salts are highly reliable.
-
| Coupling Reagent | Class | Activation Mechanism | Key Advantages |
| HATU | Aminium Salt | Forms highly reactive OAt-ester | Very fast, highly efficient, good for hindered amines.[4] |
| HBTU / TBTU | Aminium Salt | Forms OBt-ester | Reliable workhorse reagents, cost-effective. |
| EDC + HOBt | Carbodiimide | Forms OBt-ester via O-acylisourea | Economical, water-soluble byproducts (with EDC). Prone to N-acylurea side product.[3] |
| T3P® | Phosphonic Anhydride | Forms mixed anhydride | Excellent for reducing epimerization; byproducts are water-soluble. |
-
Competitive Reaction at the N4-Piperazine Nitrogen:
-
Problem: If you are coupling 3-(Piperazin-1-yl)benzoic acid with another carboxylic acid (i.e., using the piperazine as the amine component), you must protect the benzoic acid's carboxyl group first (e.g., as a methyl or ethyl ester) to prevent oligomerization.
-
Experimental Protocols
Protocol 1: Standard Amide Coupling with an Amine Partner
This protocol describes the coupling of 3-(Piperazin-1-yl)benzoic acid hydrochloride with a generic primary amine (R-NH₂).
Materials:
-
3-(Piperazin-1-yl)benzoic acid hydrochloride (1.0 eq.)
-
Amine (R-NH₂) (1.1 eq.)
-
HATU (1.2 eq.)
-
DIPEA (3.0 eq.)
-
Anhydrous DMF
-
Reaction vessel, magnetic stirrer, nitrogen atmosphere
Procedure:
-
Setup: To a clean, dry reaction vessel under a nitrogen atmosphere, add 3-(Piperazin-1-yl)benzoic acid hydrochloride (1.0 eq.).
-
Dissolution & Neutralization: Add anhydrous DMF (to achieve a concentration of ~0.1 M). Add DIPEA (3.0 eq.) and stir the mixture at room temperature for 20 minutes. The solid should completely dissolve.
-
Activation: Add HATU (1.2 eq.) to the solution and stir for 10 minutes. This is the pre-activation step.
-
Coupling: Add the amine (R-NH₂, 1.1 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Workup: a. Upon completion, dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC as needed.
Q5: How do I purify my final product, especially with the basic piperazine ring present?
A5: The basic piperazine nitrogen can be both a challenge and an opportunity in purification.
Strategies:
-
Acid-Base Extraction: This is a powerful technique for this class of compounds. During workup, washing with a mild acid (e.g., 5% citric acid or dilute HCl) will protonate the basic piperazine nitrogen, pulling it into the aqueous layer and away from non-basic organic impurities. You can then re-basify the aqueous layer and extract your product back into an organic solvent. This is often not done if the product is the desired final compound, but it is useful for removing unreacted starting amine. The standard workup described in Protocol 1 is designed to remove coupling reagents and other impurities.
-
Column Chromatography:
-
Normal Phase (Silica Gel): The basic nitrogen can cause streaking on silica gel. To mitigate this, add 0.5-1% of triethylamine or ammonia in methanol to your eluent system (e.g., DCM/Methanol). This suppresses the interaction between the basic product and the acidic silica.
-
Reverse Phase (C18): This is often the most effective method. Use a water/acetonitrile or water/methanol gradient with a modifier like 0.1% TFA or formic acid. The acid modifier ensures the piperazine nitrogen is protonated, leading to sharp, well-defined peaks.
-
References
- US Patent US5861511A: "Process for preparation of 3 piperazinylbenzisothiazoles.
- US Patent US6111105A: "Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.
-
Beilstein Journal of Organic Chemistry : "Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid." (2020). Accessed February 7, 2024. [Link]
-
HepatoChem : "Amide coupling reaction in medicinal chemistry. Coupling reagents." Accessed February 7, 2024. [Link]
-
ResearchGate : "Improving the reaction efficiency of condensation amidation of piperazine with benzoic acid based on kinetics study in microreactors." (2021). Accessed February 7, 2024. [Link]
-
PubMed Central : "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." (2023). Accessed February 7, 2024. [Link]
- US Patent EP0623589A1: "Coupling reagent and method for coupling amines with carboxylic acids.
-
National Institutes of Health (NIH) : "Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells." (2021). Accessed February 7, 2024. [Link]
-
PubMed Central : "Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors." (2017). Accessed February 7, 2024. [Link]
-
PubChem : "3-(1-Piperazinyl)-1,2-benzisothiazole." Accessed February 7, 2024. [Link]
- Google Patents: "Piperidine- and piperazine-1-carboxylic acid amide derivatives and related compounds as modulators of fatty acid amide hydrolase (faah) for the treatment of anxiety, pain and other conditions." Accessed February 7, 2024.
-
ResearchGate : "Piperazine derivatives as dangerous abused compounds." (2019). Accessed February 7, 2024. [Link]
-
MDPI : "Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts." (2016). Accessed February 7, 2024. [Link]
- US Patent US2919275A: "Purification of piperazine.
-
MDPI : "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." (2023). Accessed February 7, 2024. [Link]
-
Royal Society of Chemistry : "Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green." (2023). Accessed February 7, 2024. [Link]
-
Organic & Biomolecular Chemistry : "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." (2015). Accessed February 7, 2024. [Link]
-
MDPI : "Epimerisation in Peptide Synthesis." (2021). Accessed February 7, 2024. [Link]
-
National Institutes of Health (NIH) : "Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor." (2013). Accessed February 7, 2024. [Link]
-
ACS Publications : "Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells." (2021). Accessed February 7, 2024. [Link]
- Google Patents: "Process for the preparation of piperazine compounds and hydrochloride salts thereof." Accessed February 7, 2024.
Sources
Technical Support Center: Analytical Method Validation for 3-(Piperazin-1-yl)benzoic acid hydrochloride
Prepared by: Gemini, Senior Application Scientist
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals involved in the analytical method validation for 3-(Piperazin-1-yl)benzoic acid hydrochloride. It is designed as a central resource combining troubleshooting, frequently asked questions, and detailed protocols to ensure the development of a robust, reliable, and compliant analytical method.
Introduction: Understanding the Analyte and Objective
3-(Piperazin-1-yl)benzoic acid hydrochloride is a molecule featuring both a basic piperazine ring and an acidic benzoic acid group, making it a zwitterionic compound with significant polarity.[1][2] Its hydrochloride salt form ensures solubility in aqueous media.[1] The primary objective of analytical method validation is to provide documented evidence that a chosen analytical procedure is suitable for its intended purpose, a mandate outlined by regulatory bodies and detailed in guidelines such as the ICH Q2(R1).[3][4][5]
A thorough understanding of the molecule's physicochemical properties is the critical first step, as it informs all subsequent decisions in method development and validation.[6] For this compound, key considerations include its high polarity, potential for interaction with column stationary phases, and its UV chromophore (the benzoic acid ring), which makes UV-based detection in HPLC a suitable choice.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the validation process for 3-(Piperazin-1-yl)benzoic acid hydrochloride.
Q1: What is the most suitable analytical technique for this compound and why?
A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and appropriate technique. Here's why:
-
Versatility: HPLC can handle the polar nature of the analyte through various modes, primarily Reversed-Phase (RP) chromatography with specific modifications.
-
Sensitivity & Specificity: When properly developed, an HPLC method can separate the main analyte from impurities and degradation products, ensuring specificity.
-
Quantitation: UV detection provides a linear response over a wide concentration range, making it ideal for accurate and precise quantification. The benzoic acid moiety provides a strong chromophore for reliable detection.
Q2: Why is a "stability-indicating" method crucial for this compound?
A2: A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the drug substance without interference from its degradation products, impurities, or excipients.[7] This is essential for:
-
Shelf-Life Determination: It allows for the monitoring of the drug's stability over time under various storage conditions.
-
Purity Profiling: It ensures that any degradation products formed during manufacturing or storage are detected and quantified.
-
Regulatory Compliance: Regulatory agencies mandate the use of stability-indicating methods to ensure the safety and efficacy of the drug product throughout its lifecycle.[8]
Q3: What are the core validation parameters I must evaluate according to ICH Q2(R1)?
A3: The core parameters for validating a quantitative impurity assay and an assay for the active pharmaceutical ingredient (API) are summarized below. The objective of the validation process is to demonstrate that the analytical method is fit for its intended purpose.[5][9]
| Parameter | Purpose | Typical Acceptance Criteria (for Assay) |
| Specificity | To ensure the method measures only the desired analyte, without interference from other substances (impurities, degradants, matrix). | Peak purity index > 0.999; baseline resolution (>2) between analyte and adjacent peaks. |
| Linearity | To demonstrate a direct proportional relationship between analyte concentration and the method's response. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For assay: 80% to 120% of the test concentration. For impurities: Reporting threshold to 120% of the specification limit.[4] |
| Accuracy | The closeness of the test results to the true value. | % Recovery of 98.0% to 102.0% for the API. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/inter-analyst). | Relative Standard Deviation (%RSD) ≤ 2.0%.[10] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically Signal-to-Noise ratio of 10:1; %RSD for precision at LOQ should be specified. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate). | System suitability parameters must be met under all varied conditions. |
Troubleshooting Guide: Common Experimental Issues
This guide uses a question-and-answer format to address specific problems you may encounter during method development and validation.
Q: My analyte, 3-(Piperazin-1-yl)benzoic acid hydrochloride, shows little to no retention on a standard C18 column. What should I do?
A: This is a classic issue for highly polar compounds. The nonpolar C18 stationary phase cannot adequately retain the polar analyte using standard reversed-phase mobile phases.
-
Causality: The compound is highly soluble in the aqueous-organic mobile phase and has a low affinity for the hydrophobic C18 chains.
-
Solutions:
-
Increase Mobile Phase Aqueous Content: Attempt to run the mobile phase with a very high percentage of the aqueous component (e.g., 95-98% aqueous buffer). Ensure your C18 column is "aqueous stable" to prevent phase collapse.
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns have modified stationary phases that are more compatible with highly aqueous mobile phases and offer alternative retention mechanisms for polar analytes.
-
Consider Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for polar compounds.[11] It uses a polar stationary phase (like silica or cyano) with a mobile phase rich in organic solvent (e.g., >80% acetonitrile). The analyte partitions into a water-enriched layer on the stationary phase surface, providing good retention.
-
Ion-Pair Chromatography: Introduce an ion-pairing reagent (e.g., sodium dodecyl sulfate for the basic piperazine or tetrabutylammonium for the carboxylic acid) into the mobile phase. This forms a neutral complex with the analyte, increasing its hydrophobicity and retention on a C18 column. Note that this approach can lead to long column equilibration times and is often less desirable for LC-MS applications.
-
Q: I am observing significant peak tailing for my analyte. What are the causes and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly for basic compounds like this one.
-
Causality: The basic nitrogen atoms in the piperazine ring can interact strongly with acidic, un-capped silanol groups (Si-OH) on the surface of the silica-based stationary phase. This leads to a portion of the analyte molecules being retained longer, causing the peak to tail.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Q: My accuracy (recovery) results are consistently low. What are the potential reasons?
A: Low accuracy suggests a systematic loss of analyte during sample preparation or analysis.
-
Causality: This could be due to incomplete sample extraction, analyte adsorption onto surfaces, analyte instability in the sample diluent, or incorrect standard preparation.
-
Solutions:
-
Verify Solubility: Ensure the analyte is fully dissolved in the chosen sample diluent. 3-(Piperazin-1-yl)benzoic acid hydrochloride should be soluble in aqueous buffers, but sonication may be required.
-
Check for Adsorption: The compound could adsorb to glass or plastic surfaces. Using silanized glass vials or polypropylene vials can mitigate this.
-
Sample Diluent Compatibility: The sample diluent should be as close in composition to the mobile phase as possible to ensure good peak shape and prevent on-column precipitation.[12] If the diluent is much stronger than the mobile phase, it can cause peak distortion and affect accuracy.
-
Assess Analyte Stability: The analyte may be degrading in the sample solution before injection. Perform a solution stability study by re-analyzing the same sample preparation over a period (e.g., 24-48 hours) at room temperature and refrigerated conditions.
-
Review Standard Preparation: Double-check all calculations and weighing procedures for your reference standard. Ensure the standard is of known purity and that this purity value is used in calculations.
-
Key Experimental Protocols
This section provides step-by-step methodologies for critical validation experiments.
Protocol 1: Forced Degradation Study (for Specificity)
This protocol is essential for developing a stability-indicating method.[7][8][13]
-
Prepare Stock Solutions: Prepare a stock solution of 3-(Piperazin-1-yl)benzoic acid hydrochloride at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 1.0 M HCl.
-
Heat at 80°C for 4 hours.
-
Cool, neutralize with 1.0 M NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 1.0 M NaOH.
-
Keep at room temperature for 2 hours.
-
Cool, neutralize with 1.0 M HCl, and dilute to a final concentration of ~100 µg/mL.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 10% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 6 hours.
-
Dilute to a final concentration of ~100 µg/mL.
-
-
Thermal Degradation:
-
Store a solid sample of the API in an oven at 105°C for 24 hours.
-
Prepare a solution at ~100 µg/mL.
-
-
Photolytic Degradation:
-
Expose a solution of the API (~100 µg/mL) to UV light (e.g., in a photostability chamber) for a period compliant with ICH Q1B guidelines.
-
-
Analysis:
-
Inject the unstressed sample and all stressed samples into the HPLC system.
-
The method is considered "stability-indicating" if the peaks for all degradation products are successfully resolved from the main analyte peak and from each other. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm specificity.
-
Protocol 2: Linearity and Range Determination
This protocol establishes the concentration range over which the method is accurate, precise, and linear.
-
Prepare a Stock Standard: Accurately weigh and prepare a stock solution of the reference standard at a concentration of 1000 µg/mL.
-
Prepare Calibration Standards: Perform serial dilutions of the stock standard to prepare at least five concentration levels covering the desired range. For an assay method, this is typically 80% to 120% of the nominal test concentration (e.g., if the test concentration is 100 µg/mL, prepare standards at 80, 90, 100, 110, and 120 µg/mL).[14]
-
Analysis: Inject each concentration level in triplicate.
-
Data Evaluation:
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis using the method of least squares.
-
The method is considered linear if the correlation coefficient (r²) is ≥ 0.999 and the y-intercept is not significantly different from zero.
-
Sample Linearity Data Table:
| Concentration (µg/mL) | Injection 1 (Peak Area) | Injection 2 (Peak Area) | Injection 3 (Peak Area) | Mean Peak Area | %RSD |
| 80 | 798500 | 801000 | 799500 | 799667 | 0.16% |
| 90 | 901200 | 899500 | 902100 | 900933 | 0.15% |
| 100 | 1005000 | 1003000 | 1004500 | 1004167 | 0.10% |
| 110 | 1102000 | 1105500 | 1103000 | 1103500 | 0.16% |
| 120 | 1208000 | 1206500 | 1209500 | 1208000 | 0.12% |
| Regression Results | Slope: 10050 | Y-Intercept: 500 | r²: 0.9998 |
Overall Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process, from initial development to final implementation.
Caption: Workflow for Analytical Method Validation.
References
-
ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved February 4, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of 3-(1-Piperazinyl)-1,2-benzisothiazole on Newcrom R1 HPLC column. Retrieved February 4, 2026, from [Link]
-
World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review. Retrieved February 4, 2026, from [Link]
-
IVT Network. (2020). Analytical Method Validation for Quality Assurance and Process Validation Professionals. Retrieved February 4, 2026, from [Link]
-
PLOS ONE. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Retrieved February 4, 2026, from [Link]
-
IndiaMART. (n.d.). 3-(1-Piperazinyl) 1,2 Benzisothiazole HCL. Retrieved February 4, 2026, from [Link]
-
International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. Retrieved February 4, 2026, from [Link]
-
MDPI. (2023). Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. Retrieved February 4, 2026, from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved February 4, 2026, from [Link]
-
AMSbio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved February 4, 2026, from [Link]
-
CATO Research. (2018). Top Mistakes in Analytical Method Validation and How to Avoid Them. Retrieved February 4, 2026, from [Link]
-
Semantic Scholar. (2015). A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form. Retrieved February 4, 2026, from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved February 4, 2026, from [Link]
-
Pharma Specialists. (2024). Common Problems in Analytical Method Validation. Retrieved February 4, 2026, from [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 4, 2026, from [Link]
-
Acta Pharmaceutica Sciencia. (2024). Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. Retrieved February 4, 2026, from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. Retrieved February 4, 2026, from [Link]
-
MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved February 4, 2026, from [Link]
-
Medical University of Lodz. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved February 4, 2026, from [Link]
-
National Pharmaceutical Control Bureau (NPCB). (n.d.). Analytical Method Validation & Common Problem. Retrieved February 4, 2026, from [Link]
-
SlideShare. (2021). Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms. Retrieved February 4, 2026, from [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 4, 2026, from [Link]
Sources
- 1. m.indiamart.com [m.indiamart.com]
- 2. 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride | C13H20Cl2N2O2 | CID 10335346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. mdpi.com [mdpi.com]
- 8. medipol.edu.tr [medipol.edu.tr]
- 9. wjarr.com [wjarr.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. researchgate.net [researchgate.net]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. researchgate.net [researchgate.net]
- 14. ema.europa.eu [ema.europa.eu]
Technical Support Center: Degradation Pathways of 3-(Piperazin-1-yl)benzoic acid hydrochloride
Welcome to the technical support center for 3-(Piperazin-1-yl)benzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation. While specific degradation pathways for this molecule are not extensively documented in publicly available literature, this resource provides a framework for investigating its stability based on the known reactivity of its core functional moieties: the piperazine ring and the benzoic acid group. This guide will equip you with the foundational knowledge and practical troubleshooting steps to conduct comprehensive forced degradation studies.
Troubleshooting Guide: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[1] The following sections provide step-by-step protocols and troubleshooting advice for investigating the degradation of 3-(Piperazin-1-yl)benzoic acid hydrochloride under various stress conditions.
Acidic and Basic Hydrolysis
Hydrolysis is a common degradation pathway for many pharmaceutical compounds. The ester, amide, and imide functional groups are particularly susceptible. For 3-(Piperazin-1-yl)benzoic acid hydrochloride, while it lacks highly labile groups, the stability of the piperazine and benzoic acid moieties under pH stress should be evaluated.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of 3-(Piperazin-1-yl)benzoic acid hydrochloride in a suitable solvent (e.g., water, methanol, or acetonitrile).
-
Acidic Condition:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Condition:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples.
-
Analysis: Analyze the samples by a stability-indicating HPLC method.
Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| No degradation observed | The molecule is stable under the tested conditions. | Increase the acid/base concentration (e.g., to 1 N) or the temperature (e.g., to 80°C). Extend the duration of the study. |
| Excessive degradation | The conditions are too harsh. | Decrease the acid/base concentration, lower the temperature, or shorten the incubation time. |
| Precipitation observed | The compound or its degradants are not soluble in the stressed medium. | Consider using a co-solvent (e.g., methanol or acetonitrile) in your stress medium. Ensure proper neutralization before analysis. |
| Peak shape issues in HPLC | pH mismatch between the sample and the mobile phase. | Ensure complete neutralization of the sample before injection. The final pH of the sample should be close to that of the mobile phase. |
Oxidative Degradation
The piperazine ring, with its two secondary amine groups, is a potential site for oxidation. Oxidative degradation can be initiated by peroxides, metal ions, or exposure to oxygen.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of 3-(Piperazin-1-yl)benzoic acid hydrochloride.
-
Oxidative Stress:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis. Quenching the reaction with an antioxidant (e.g., sodium bisulfite) may be necessary if the degradation is rapid.
-
-
Control Sample: Prepare a control sample as described in the hydrolysis section.
-
Analysis: Analyze the samples by HPLC.
Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| No degradation | The molecule is resistant to oxidation under these conditions. | Increase the concentration of H₂O₂ (e.g., to 10% or 30%) or gently heat the solution (e.g., to 40°C).[2] |
| Very rapid degradation | The molecule is highly susceptible to oxidation. | Decrease the H₂O₂ concentration, lower the temperature, or shorten the exposure time. Analyze samples at earlier time points. |
| Formation of multiple, small peaks | Complex oxidative degradation pathways. | Use a gradient HPLC method to achieve better separation. Employ LC-MS/MS to identify the structures of the degradation products.[2] |
Thermal Degradation
Thermal degradation evaluates the stability of the compound at elevated temperatures. Both the piperazine and benzoic acid components can be susceptible to thermal stress.[3][4]
Experimental Protocol:
-
Solid State:
-
Place a small amount of the solid compound in a vial and heat it in an oven at a temperature below its melting point (e.g., 70°C) for a specified period (e.g., 48 hours).
-
At different time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.
-
-
Solution State:
-
Prepare a 1 mg/mL solution of the compound.
-
Heat the solution in a controlled temperature bath (e.g., 70°C) for a specified duration.
-
At various time points, cool an aliquot to room temperature and analyze by HPLC.
-
-
Control Sample: Store a sample of the solid or solution at the recommended storage condition.
Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| No degradation | The compound is thermally stable at the tested temperature. | Increase the temperature, but do not exceed the melting point for solid-state studies. For solutions, ensure the temperature does not cause the solvent to evaporate. |
| Discoloration of the sample | Potential formation of chromophoric degradation products. | This is a sign of degradation. Ensure these new species are chromatographically separated and characterized. |
| Changes in physical properties (e.g., caking of powder) | Physical instability. | Note these changes as part of the stability report. Use techniques like DSC or TGA for further investigation. |
Photolytic Degradation
Photostability testing exposes the compound to light to determine if it is susceptible to photodegradation.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of the compound (e.g., 1 mg/mL).
-
Place the solution in a photostability chamber.
-
Prepare a control sample by wrapping the vial in aluminum foil to protect it from light and placing it in the same chamber.
-
-
Light Exposure: Expose the samples to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[1]
-
Analysis: At specified time points, analyze the exposed and control samples by HPLC.
Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| No degradation | The compound is photostable. | Ensure the light source and exposure levels meet regulatory guidelines. |
| Significant degradation | The compound is photolabile. | This is a critical stability finding. The compound may require light-protective packaging. |
| Inconsistent results | Variability in light exposure or sample temperature. | Ensure uniform light exposure for all samples. Monitor and control the temperature inside the photostability chamber. |
Hypothetical Degradation Pathways and Experimental Workflow
The following diagrams illustrate a potential degradation pathway for 3-(Piperazin-1-yl)benzoic acid hydrochloride and a general workflow for a forced degradation study.
Caption: Hypothetical degradation pathways of 3-(Piperazin-1-yl)benzoic acid hydrochloride.
Caption: General workflow for a forced degradation study.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 3-(Piperazin-1-yl)benzoic acid hydrochloride?
A1: Based on general principles for similar compounds, it is recommended to store 3-(Piperazin-1-yl)benzoic acid hydrochloride in a cool, dry place, protected from light and moisture. The hydrochloride salt form is generally more stable than the free base.[5]
Q2: What are the likely degradation products I should look for?
A2: While specific data is limited, potential degradation could involve:
-
Oxidation of the piperazine ring: This could lead to the formation of N-oxides or ring-opened products.
-
Decarboxylation of the benzoic acid moiety: This could occur under thermal or photolytic stress, leading to the loss of the carboxylic acid group.
-
Reactions involving the piperazine nitrogens: These could include nitrosation in the presence of nitrites.
Q3: What type of HPLC column is suitable for analyzing this compound and its degradants?
A3: A reversed-phase C18 column is a good starting point for method development.[2] Given the basic nature of the piperazine moiety, a mobile phase with a pH in the acidic range (e.g., using a phosphate or formate buffer) will likely provide good peak shape. A gradient elution may be necessary to separate the parent compound from its more polar or non-polar degradants.
Q4: How can I confirm the identity of the degradation products?
A4: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the most powerful technique for identifying unknown degradation products.[2] By comparing the mass spectra of the parent compound and the degradants, you can often deduce the chemical modifications that have occurred. For unambiguous structure elucidation, techniques like NMR spectroscopy may be required after isolation of the degradant.
Q5: Are there any known safety concerns with the potential degradation products?
A5: The toxicity of the degradation products is generally unknown and must be evaluated as part of the drug development process. It is crucial to identify and quantify any degradant that appears at a significant level.
References
-
Degradation of benzoic acid and its derivatives in subcritical water - PubMed. Available at: [Link]
-
Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - NIH. Available at: [Link]
-
Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Available at: [Link]
-
Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the... - ResearchGate. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available at: [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available at: [Link]
- US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole - Google Patents.
-
3-(1-Piperazinyl)-1,2-benzisothiazole | C11H13N3S | CID 2772144 - PubChem. Available at: [Link]
- EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents - Google Patents.
-
3-(1-Piperazinyl)-1,2-benzisothiazole monohydrochloride | C11H14ClN3S | CID 11521711. Available at: [Link]
Sources
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole - Google Patents [patents.google.com]
optimizing storage conditions for 3-(Piperazin-1-yl)benzoic acid hydrochloride
Technical Support Center: Optimizing Storage for 3-(Piperazin-1-yl)benzoic acid hydrochloride
Executive Summary: The Stability Profile
Compound: 3-(Piperazin-1-yl)benzoic acid hydrochloride Chemical Class: Phenylpiperazine derivative / Benzoic acid salt Primary Vulnerabilities: Hygroscopicity (Critical), Oxidation (Moderate), Photodegradation (Low-Moderate).
As a Senior Application Scientist, I often see degradation in this class of compounds not because of inherent instability, but due to "micro-exposures" during handling. The hydrochloride salt form transforms a relatively stable organic solid into a hygroscopic lattice.[1] Once moisture breaches the container, it acts as a solvent medium for atmospheric oxygen, accelerating the oxidation of the secondary amine in the piperazine ring.
This guide provides a self-validating storage protocol designed to maintain >98% purity over extended periods.
Part 1: Environmental Control & Storage Protocols
Q: What are the absolute optimal storage conditions for long-term stability?
A: You must control three variables: Temperature, Atmosphere, and Humidity. For storage exceeding 48 hours, adhere to the "Triple-Barrier" protocol:
| Variable | Recommendation | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Lowers the kinetic energy of molecules, significantly slowing the rate of oxidation and hydrolysis. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen to prevent N-oxide formation on the piperazine ring. Argon is preferred as it is heavier than air and "blankets" the solid.[1] |
| Humidity | <30% RH (Desiccated) | The HCl salt is hygroscopic.[1][2] Moisture absorption leads to "caking" and creates a localized aqueous environment where degradation reactions accelerate.[1] |
Q: Can I store this compound at room temperature (-20°C vs. RT)?
A:
-
Short-term (<1 week): Room temperature (20-25°C) is acceptable only if the container is tightly sealed and desiccated.
-
Long-term (>1 week): Refrigeration (2-8°C) is mandatory.[1]
-
Freezing (-20°C): Generally not recommended unless the compound is in a hermetically sealed, anhydrous environment. Freezing and thawing cycles can induce condensation inside the vial if not handled perfectly, causing more damage than room temperature storage.
Part 2: Handling & Operational Workflows
Q: How do I handle the compound to prevent moisture uptake during weighing?
A: The "hygroscopic window" for HCl salts can be as short as 15 minutes in a humid lab. Follow this workflow:
-
Equilibration: Allow the refrigerated container to warm to room temperature before opening. This prevents condensation from forming on the cold solid (a common error that ruins entire batches).[1]
-
Aliquot Strategy: Do not repeatedly open the main stock bottle. Upon initial receipt, divide the bulk material into single-use aliquots inside a glove box or dry bag.
-
Tools: Use anti-static weighing boats. Piperazine salts often carry static charges, making them "jumpy" and difficult to weigh accurately.[1]
Q: My sample has formed clumps. Is it still usable?
A: Clumping indicates moisture absorption (hygroscopicity).[1]
-
Mild Clumping: If the clumps break apart easily with a spatula, the chemical integrity is likely intact. Dry the sample in a vacuum desiccator over
(Phosphorus Pentoxide) for 24 hours. -
Hard Caking/Liquefaction: If the solid has turned into a sticky paste or hard rock, discard it . The moisture has likely facilitated hydrolysis or oxidation.[1] Run an LC-MS to confirm purity before risking valuable cell lines or animals.[1]
Part 3: Visualization of Storage Logic
The following decision tree outlines the logical flow for determining storage based on your experimental timeline.
Figure 1: Decision matrix for storage conditions based on experimental usage timeline.
Part 4: Troubleshooting & Degradation Mechanisms
Q: The powder has turned from white to faint yellow. What happened?
A: Yellowing is the hallmark of oxidation .[1] The secondary amine in the piperazine ring is electron-rich and susceptible to oxidative attack, leading to the formation of N-oxides or imine impurities.
-
Cause: Exposure to air (oxygen) or light over time.[1]
-
Solution: Check purity by HPLC. If purity is <95%, repurify or discard.[1] Future prevention requires inert gas purging (Argon) after every use.[1]
Q: Why does the solubility seem to change over time?
A: This is often a pH issue related to the HCl stoichiometry. If the salt absorbs moisture and hydrolyzes, or if the HCl "degasses" over extremely long periods (rare but possible in poor seals), the ratio of free base to salt changes.
-
The Fix: Ensure your solvent buffer has sufficient buffering capacity.[1] Do not rely on the salt alone to set the pH in unbuffered water.[1]
Degradation Pathway Visualization
Figure 2: Primary degradation pathways triggered by environmental exposure.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2772144, 3-(1-Piperazinyl)-1,2-benzisothiazole. Retrieved from [Link].[1]
-
Waterman, K. C., & MacDonald, B. C. (2010).[1] Package Selection for Moisture Protection for Solid Oral Dosage Forms. Journal of Pharmaceutical Sciences. (General principles of hygroscopic salt handling).
Sources
Technical Support Center: Scaling Up the Synthesis of 3-(piperazin-1-yl)benzoic Acid
Welcome to the technical support center for the synthesis of 3-(piperazin-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important building block. We will delve into the mechanistic rationale behind common synthetic routes and provide practical, field-tested solutions to frequently asked questions.
Overview of Synthetic Strategies
The synthesis of 3-(piperazin-1-yl)benzoic acid typically proceeds via two main pathways: Nucleophilic Aromatic Substitution (SNAr) or a Palladium-catalyzed Buchwald-Hartwig amination. The choice between these routes often depends on the cost and availability of starting materials, desired purity profile, and the scale of the reaction.
-
Nucleophilic Aromatic Substitution (SNAr): This is often the more cost-effective route, involving the direct reaction of a 3-halobenzoic acid (typically 3-chloro- or 3-fluorobenzoic acid) with piperazine. The reaction is facilitated by an electron-withdrawing group (the carboxylic acid) which activates the aromatic ring towards nucleophilic attack. However, this route can require forcing conditions (high temperatures and/or pressure) and may lead to the formation of difficult-to-remove impurities.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a more versatile and often higher-yielding route, particularly when using less reactive aryl halides like 3-bromobenzoic acid or 3-iodobenzoic acid. While generally more robust and proceeding under milder conditions, the cost of the palladium catalyst and ligands can be a significant factor in large-scale production.
Below, we address common issues encountered in both synthetic approaches in a question-and-answer format.
Troubleshooting and FAQs
Section 1: Reaction Initiation and Completion
Question 1: My SNAr reaction of 3-chlorobenzoic acid with piperazine is sluggish and not going to completion, even at high temperatures. What can I do?
Answer: This is a common challenge due to the relatively moderate activation of the aromatic ring by the carboxylate group. Here are several factors to consider and troubleshoot:
-
Basicity and Nucleophilicity: The reaction requires a free-base form of piperazine to act as a nucleophile. Ensure you are using at least two equivalents of piperazine: one to act as the nucleophile and the other to act as a base to neutralize the generated HCl. Alternatively, use one equivalent of piperazine and a less expensive inorganic base (e.g., K2CO3, Na2CO3) to act as the acid scavenger. This preserves the nucleophilicity of the piperazine.
-
Solvent Choice: The choice of solvent is critical. A high-boiling polar aprotic solvent is often preferred to facilitate the reaction and achieve the necessary temperatures. Consider switching to solvents like DMSO, NMP, or DMAc. In some cases, using an excess of piperazine itself as the solvent can be effective, though this complicates downstream processing.
-
Temperature and Pressure: If the reaction is still slow, you may need to increase the temperature. If operating at the boiling point of your solvent is insufficient, the use of a sealed reactor to build pressure can significantly accelerate the reaction rate.
-
Leaving Group: If feasible, switching the starting material from 3-chlorobenzoic acid to 3-fluorobenzoic acid can increase the reaction rate. The high electronegativity of fluorine makes the ipso-carbon more electrophilic, accelerating the initial nucleophilic attack, which is often the rate-determining step.
Question 2: My Buchwald-Hartwig reaction is giving low yields. How can I optimize the catalyst system?
Answer: Low yields in Buchwald-Hartwig aminations are typically related to catalyst activity and stability.[1] Here’s a breakdown of key parameters:
-
Ligand Selection: The choice of phosphine ligand is paramount. For the coupling of piperazine with an aryl halide, sterically hindered, electron-rich ligands are generally preferred. Consider ligands such as XPhos, RuPhos, or BrettPhos. The optimal ligand may need to be screened experimentally.
-
Palladium Precursor: While various palladium sources can be used (e.g., Pd(OAc)2, Pd2(dba)3), ensure it is of high quality. The active Pd(0) species is formed in situ.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs2CO3) can also be effective. The choice of base can influence the catalytic cycle and should be optimized.
-
Solvent and Temperature: Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation. Toluene, dioxane, and THF are commonly used. The reaction temperature should be carefully controlled; too low, and the reaction will be slow, too high, and catalyst decomposition can occur. A typical range is 80-110 °C.
Table 1: Comparison of Typical Starting Conditions for SNAr and Buchwald-Hartwig Routes
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Aryl Halide | 3-Fluoro- or 3-Chlorobenzoic Acid | 3-Bromo- or 3-Iodobenzoic Acid |
| Piperazine | >2 equivalents (or 1 eq. + base) | 1.1 - 1.5 equivalents |
| Catalyst | None | Pd(OAc)2 or Pd2(dba)3 with a phosphine ligand |
| Base | Piperazine or K2CO3 | NaOtBu, Cs2CO3, or LHMDS |
| Solvent | DMSO, NMP, or excess piperazine | Toluene, Dioxane, or THF (anhydrous) |
| Temperature | 120-180 °C (may require pressure) | 80-110 °C |
Section 2: Impurity Profile and Control
Question 3: I am observing a significant amount of a high molecular weight impurity in my final product. What is it and how can I prevent its formation?
Answer: The most common high molecular weight impurity is 1,4-bis(3-carboxyphenyl)piperazine. This arises from a second reaction where a molecule of the desired product, 3-(piperazin-1-yl)benzoic acid, acts as a nucleophile and reacts with another molecule of the 3-halobenzoic acid starting material.
Workflow for Minimizing Bis-Piperazine Impurity
Caption: Decision workflow for mitigating the formation of the bis-arylated side product.
To minimize its formation:
-
Stoichiometry Control: Use a significant excess of piperazine (e.g., 5-10 equivalents). This statistically favors the reaction of the 3-halobenzoic acid with piperazine over the product molecule.
-
Controlled Addition: Add the 3-halobenzoic acid slowly to a heated solution of excess piperazine. This maintains a low concentration of the electrophile, further reducing the likelihood of the second addition.
-
Reaction Monitoring: Closely monitor the reaction by HPLC. Stop the reaction once the starting material is consumed to prevent further formation of the bis-adduct.
Question 4: How do I remove the 1,4-bis(3-carboxyphenyl)piperazine impurity during work-up?
Answer: This can be challenging due to the similar chemical nature of the impurity and the product. However, their differing solubility profiles can be exploited.
-
pH-Controlled Precipitation: The desired product, 3-(piperazin-1-yl)benzoic acid, is amphoteric. It is soluble at both low pH (protonated piperazine) and high pH (deprotonated carboxylic acid). There is an isoelectric point at which its solubility is minimal. The bis-adduct, having two carboxylic acid groups and no free basic nitrogen, will have a different solubility profile. A carefully controlled pH adjustment of the aqueous solution after the reaction can lead to the selective precipitation of either the product or the impurity. This often requires some empirical optimization.
-
Crystallization: Recrystallization is an effective method. The bis-adduct is generally less soluble in many organic solvents and aqueous systems than the mono-adduct. Consider recrystallization from water, isopropanol/water mixtures, or ethanol.
Section 3: Product Isolation and Purification
Question 5: My product is an oil and won't crystallize. What are the next steps?
Answer: Oiling out during crystallization is a common issue, often caused by residual solvents, impurities, or too rapid cooling.
Troubleshooting Protocol for Crystallization Failure
-
Re-dissolve: Gently warm the mixture to re-dissolve the oil.
-
Solvent Adjustment:
-
If the oil is less dense than the solvent, you may have too much solvent. Slowly evaporate some of the solvent.
-
If the oil is denser, you may not have the right solvent system. Add a co-solvent (an "anti-solvent" in which your product is less soluble) dropwise to the warm solution until slight turbidity persists. Then, re-heat to clarify and cool slowly.
-
-
Slow Cooling: This is critical. Allow the solution to cool to room temperature slowly, undisturbed. If necessary, insulate the flask to slow the cooling rate further. Once at room temperature, you can then move it to a colder environment (e.g., a refrigerator or ice bath).
-
Seeding: If you have a small amount of solid product, add a seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Question 6: The isolated product is colored. How can I decolorize it?
Answer: Color is usually due to minor, highly conjugated impurities.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., hot water or ethanol). Add a small amount of activated carbon (charcoal) – typically 1-2% w/w relative to your product. Heat the mixture with stirring for 15-30 minutes. Perform a hot filtration through a pad of celite to remove the carbon. The filtrate should be colorless. Be aware that activated carbon can adsorb some of your product, leading to a slight yield loss.
-
Recrystallization: Often, one or two recrystallizations from a suitable solvent will leave the colored impurities behind in the mother liquor, yielding a pure, white solid.
Experimental Protocol: Standard Recrystallization of 3-(piperazin-1-yl)benzoic Acid
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of boiling deionized water to just dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add 1-2% w/w activated carbon and keep the solution at a gentle boil for 15 minutes.
-
Hot Filtration: Pre-heat a funnel and a receiving flask. If using activated carbon, place a small plug of celite in the funnel. Quickly filter the hot solution to remove any insoluble impurities (and carbon, if used).
-
Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. White crystals of the product should form.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold water to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Visualization of the Purification Workflow
Caption: A typical workflow for the purification of 3-(piperazin-1-yl)benzoic acid.
References
- U.S.
-
Mishra, P., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15. [Link]
- U.S.
-
Bari, S. B., et al. (2019). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. RSC Advances, 9(39), 22655-22671. [Link]
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Chu, L., & Tilley, J. W. (2011). Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. Green Chemistry, 13(9), 2496-2501. [Link]
-
Biot, C., et al. (2004). Synthesis and antimalarial evaluation of new 1,4-bis(3-aminopropyl)piperazine derivatives. Bioorganic & Medicinal Chemistry Letters, 14(11), 2875-2878. [Link]
- French Patent FR2956662A1, "Preparing aromatic carboxylic acid derivatives by aromatic nucleophilic substitution, comprises reacting aromatic carboxylic acid derivatives with metal compound," August 26, 2011.
-
Al-kalamy, A. M., et al. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]
-
Sahu, S., et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series, 1531, 012106. [Link]
-
Sahu, S., et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. [Link]
- U.S. Patent US6111105A, "Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole," August 29, 2000.
-
LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. [Link]
-
Reddy, T. R., et al. (2016). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. Journal of Medicinal Chemistry, 59(2), 758-775. [Link]
- European Patent EP2251319B1, "Process for preparing derivatives of benzoic acid," October 2, 2013.
-
Quora. (2018). How can benzoic acid be tested for purity?. [Link]
-
Hughes, D. L. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
-
Caddick, S., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 63(35), 8547-8555. [Link]
-
YouTube. (2019). Exp 8 part 2 Purity of benzoic acid. [Link]
- U.S.
-
YouTube. (2019). Buchwald-Hartwig coupling. [Link]
-
ResearchGate. (2012). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]
Sources
method refinement for consistent results with 3-(Piperazin-1-yl)benzoic acid
Ticket ID: CHEM-SUP-2024-882 Subject: Method Refinement for Consistent Results with 3-(Piperazin-1-yl)benzoic Acid Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division[1][2]
Introduction: The "Zwitterion Trap"
You are likely reading this because you are experiencing inconsistent yields, solubility crashes, or purification nightmares with 3-(Piperazin-1-yl)benzoic acid .
This molecule is a classic "deceptive simple" intermediate.[1] Structurally, it possesses two competing functional groups: an acidic benzoate (pKa ~4.[1]2) and a basic secondary piperazine amine (pKa ~9.8).[1][2] This creates a zwitterionic character that dominates its physical behavior.[1] At neutral pH, it exists largely as a net-neutral salt, leading to poor solubility in organic solvents and aqueous buffers alike.[1] Furthermore, the unprotected secondary amine is a potent nucleophile that can interfere with activation strategies intended for the carboxylic acid.[1]
This guide moves beyond standard datasheets to address the specific "why" and "how" of handling this amphoteric scaffold.
Module 1: Solubility & Handling
The Core Problem: Isoelectric Precipitation
Users frequently report that the compound "crashes out" in PBS or standard LC-MS mobile phases.[1] This is due to the Isoelectric Point (pI) .[1] When the pH approaches the pI (approx. pH 7.0), the molecule has zero net charge and minimal solvation energy.
Visualizing the Equilibrium:
Figure 1: The solubility profile depends entirely on pH manipulation to avoid the "Red Zone" (Zwitterion).[1][2]
Troubleshooting Q&A: Solubility
Q: How do I prepare a stable 100 mM stock solution?
-
Do NOT: Dissolve directly in neutral DMSO or water. The zwitterion may aggregate over time.[1]
-
DO:
-
Acidic Route (Preferred for LC-MS): Dissolve in 0.1 M HCl or 10% Acetic Acid.[1] This protonates the amine fully and keeps the acid protonated.
-
Basic Route (Preferred for Coupling): Dissolve in 1.0 eq of NaOH or KOH solution.[1] This converts the acid to the carboxylate salt, ensuring solubility.[1]
-
Q: My sample precipitated inside the HPLC injector. Why?
-
Cause: Your sample solvent (likely DMSO) mixed with a neutral mobile phase (e.g., Water/Acetonitrile without modifier), causing a local pH shift to ~7 inside the loop.[1]
-
Fix: Ensure your Mobile Phase A contains at least 0.1% Formic Acid or 0.1% TFA .[1] This keeps the molecule in the soluble cationic form throughout the run.
Module 2: Synthesis & Reaction Optimization
Scenario A: Amide Coupling (Using the Carboxylic Acid)
When attempting to couple the benzoic acid moiety to an amine, the unprotected piperazine amine acts as a competing nucleophile, leading to self-polymerization or low yields.
Protocol Refinement: The "Boc-First" Strategy Never attempt to activate the carboxylic acid without protecting the piperazine nitrogen, unless you are using specific pH-controlled Schotten-Baumann conditions.[1]
| Step | Reagent | Purpose | Technical Note |
| 1. Protection | Boc₂O, NaOH, Dioxane/H₂O | Mask the amine | Essential to prevent self-coupling. |
| 2.[1][2] Activation | HATU / DIPEA | Activate -COOH | Use HATU over EDC; it is more tolerant of steric bulk at the meta-position.[1][2] |
| 3. Coupling | Target Amine (R-NH₂) | Form Amide | Monitor via LC-MS; look for [M+H]⁺ of the Boc-protected product.[1][2] |
| 4. Deprotection | 4M HCl in Dioxane | Restore Amine | Avoid TFA if the product is acid-sensitive; HCl gives the clean hydrochloride salt.[1][2] |
Scenario B: Buchwald-Hartwig Synthesis (Making the Molecule)
If you are synthesizing the core scaffold from 3-bromobenzoic acid and piperazine:
Q: I am getting a mixture of mono- and bis-arylated piperazine.
-
Cause: Piperazine has two equivalent nitrogens.[1] Once one reacts, the product is still nucleophilic.
-
Solution: Use a large excess of piperazine (3–5 equivalents) relative to the aryl halide.[1] This statistically favors the mono-arylated product.[1] Alternatively, use N-Boc-piperazine for the coupling, then deprotect.[1]
Decision Tree for Reaction Issues:
Figure 2: Diagnostic flow for low yields in coupling reactions involving 3-(Piperazin-1-yl)benzoic acid.
Module 3: Purification & Isolation
The "Streaking" Phenomenon
The secondary amine interacts strongly with the silanol groups (Si-OH) on silica gel, causing the compound to "streak" or "tail" across the column, making separation impossible.
Refined Purification Protocols:
Method A: Modified Normal Phase (Flash Chromatography)
-
Stationary Phase: Standard Silica Gel.[1]
-
Mobile Phase: DCM : Methanol : Ammonium Hydroxide (NH₄OH) .[1][2]
-
Ratio: 90 : 9 : 1.[1]
-
Mechanism: The ammonia competes for the silanol sites, allowing the piperazine amine to elute freely.[1]
-
Warning: Do not use this method if your molecule contains base-sensitive esters.[1]
Method B: Reverse Phase (C18) - The "Gold Standard" [1][2]
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[1]
-
Mechanism: The TFA protonates the amine (forming the cation), eliminating silanol interactions and ensuring a sharp peak shape. The product will be isolated as the TFA salt .[1]
Method C: Desalting (Removing the Salt)
If you require the free base (zwitterion) after C18 purification:
-
Dissolve the TFA salt in minimal water.[1]
-
Load onto a Strong Cation Exchange (SCX) cartridge.[1]
-
Wash with Methanol (removes TFA and non-basic impurities).[1]
-
Elute with 2M Ammonia in Methanol .
-
Concentrate immediately.
References
-
PubChem. 3-(1-Piperazinyl)benzoic acid (Compound Summary).[1][2][3] National Library of Medicine.[1][4] Available at: [Link][1][2]
-
Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1] (General reference for Buchwald coupling conditions suitable for piperazines). Available at: [Link]
-
Biotage. Strategies for the Purification of Zwitterionic Compounds. (Technical Note on SCX/Silica interactions). Available at: [Link][1][2]
Sources
- 1. 3-(1-Piperazinyl)-1,2-benzisothiazole monohydrochloride | C11H14ClN3S | CID 11521711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoic acid - Wikipedia [en.wikipedia.org]
- 3. 3-(1-Piperazinyl)-1,2-benzisothiazole | C11H13N3S | CID 2772144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(3-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 44828695 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Rigorous Validation of 3-(Piperazin-1-yl)benzoic acid hydrochloride as a Research Tool
To our fellow researchers, scientists, and drug development professionals,
While this specific molecule is not yet a widely characterized chemical probe with a defined target, its piperazine scaffold is prevalent in medicinally active compounds, suggesting potential biological activity. We will, therefore, use it as a case study to walk through the essential validation workflow that any novel small molecule must undergo before it can be trusted as a selective modulator of a biological process. This guide is not a rigid template but a framework for critical thinking and robust experimental design, grounded in the principles of scientific integrity.
The central dogma of chemical probe validation is to build a self-consistent and irrefutable body of evidence that links the molecule to its intended biological target and subsequent phenotype.[1][2] We will dissect this process into four key pillars of validation.
Pillar 1: Identity, Purity, and Physicochemical Characterization
Expertise & Experience: Before any biological experiment is conducted, we must be certain of what we are working with. An impurity in your vial could be more potent than your actual compound, leading to a complete misattribution of the observed effects.[3] Likewise, poor solubility can lead to false negatives or artifactual results at high concentrations. This initial characterization is the foundation upon which all other data rests.
Experimental Protocols:
1.1. Structural Identity Confirmation:
-
Objective: To confirm that the chemical structure of the supplied compound is indeed 3-(Piperazin-1-yl)benzoic acid hydrochloride.
-
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6 or D2O). Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: Compare the observed chemical shifts, coupling constants, and integration values with the expected values for the purported structure. The data should be unambiguous.
-
High-Resolution Mass Spectrometry (HRMS): Prepare a dilute solution of the compound and analyze via LC-MS using an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).[4]
-
Data Analysis: The measured monoisotopic mass should be within 5 ppm of the calculated exact mass for the molecular formula (C₁₁H₁₅N₂O₂⁺, the cationic form).
-
1.2. Purity Assessment:
-
Objective: To quantify the purity of the compound and identify any potential contaminants.
-
Methodology:
-
High-Performance Liquid Chromatography (HPLC): Develop a robust HPLC method using a suitable column (e.g., C18) and mobile phase gradient. Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Data Analysis: The purity should ideally be >95%, with no single impurity representing more than 1-2%.
-
LC-MS Analysis: Use the LC-MS data from the identity confirmation to check for co-eluting impurities that may not be resolved by UV detection alone.
-
1.3. Solubility and Stability:
-
Objective: To determine the compound's solubility and stability in relevant assay buffers.
-
Methodology:
-
Kinetic Solubility: Prepare a high-concentration stock solution in DMSO. Make serial dilutions in the intended aqueous assay buffer (e.g., PBS, HEPES). Measure turbidity using nephelometry.
-
Stability: Incubate the compound in assay buffer at the intended experimental temperature (e.g., 37°C) for the duration of the longest planned experiment. Analyze the sample by HPLC at various time points to check for degradation.[5][6]
-
Pillar 2: In Vitro Potency and Selectivity
Expertise & Experience: Once we are confident in our compound's identity and purity, we must determine its activity against its intended biological target. For this case study, let us hypothesize that 3-(Piperazin-1-yl)benzoic acid hydrochloride is an inhibitor of "Novel Kinase X" (NKX), a previously uncharacterized kinase implicated in a disease pathway. Potency (how much of the compound is needed) and selectivity (how specifically it hits the target) are the two most critical parameters for a chemical probe.[7]
Experimental Protocols:
2.1. Primary Target Potency (Biochemical Assay):
-
Objective: To determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) of the compound against purified NKX.
-
Methodology (Example for a Kinase):
-
Reagents: Purified recombinant NKX enzyme, a suitable peptide substrate, and ATP. A detection reagent that measures ATP consumption (e.g., ADP-Glo™) or phosphopeptide formation (e.g., HTRF®).
-
Procedure: a. In a 384-well plate, add 5 µL of assay buffer. b. Add 50 nL of the compound from a dose-response dilution series (e.g., 10-point, 3-fold dilutions starting at 100 µM). c. Add 2.5 µL of NKX enzyme solution. Incubate for 15 minutes at room temperature. d. Initiate the reaction by adding 2.5 µL of a solution containing the peptide substrate and ATP (at its Km concentration). e. Allow the reaction to proceed for 60 minutes at 30°C. f. Stop the reaction and develop the signal according to the detection reagent manufacturer's protocol.
-
Data Analysis: Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
2.2. Selectivity Profiling:
-
Objective: To assess the compound's activity against a panel of other related and unrelated proteins to ensure it does not have significant off-target effects.
-
Methodology:
-
Broad Kinase Panel Screen: Screen the compound at a fixed concentration (e.g., 1 µM) against a large, commercially available panel of kinases (e.g., the DiscoverX KINOMEscan™ panel).
-
Follow-up IC₅₀: For any kinases that show significant inhibition (>70%) in the primary screen, perform a full dose-response IC₅₀ determination as described in protocol 2.1.
-
Rationale: A high-quality probe should be highly selective. For kinases, a common criterion is >30-fold selectivity against other kinases within the same family.[7]
-
Pillar 3: Cellular Activity and Target Engagement
Expertise & Experience: A compound that is potent in a biochemical assay is not guaranteed to work in a living cell. It must be able to cross the cell membrane, avoid efflux pumps, and engage its target in the complex cellular milieu.[8] Therefore, demonstrating target engagement in a cellular context is a non-negotiable step in the validation process.
Experimental Protocols:
3.1. Cellular Target Engagement:
-
Objective: To confirm that the compound physically binds to NKX inside intact cells. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this.[9][10]
-
Methodology (CETSA):
-
Cell Culture: Culture a cell line that endogenously expresses NKX.
-
Compound Treatment: Treat intact cells with either vehicle (DMSO) or a saturating concentration of the compound (e.g., 10x the cellular IC₅₀) for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling.
-
Lysis and Separation: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Detection: Analyze the amount of soluble NKX remaining at each temperature by Western blot or another quantitative protein detection method.
-
Data Analysis: A successful target engagement will result in a rightward shift in the melting curve for the compound-treated samples compared to the vehicle control, indicating that the compound stabilized the protein against thermal denaturation.
-
3.2. Cellular Functional Assay:
-
Objective: To show that target engagement leads to a functional consequence downstream of the target.
-
Methodology (Phosphorylation Assay):
-
Hypothesis: If NKX phosphorylates a substrate protein "Substrate-Y," then inhibiting NKX should reduce the phosphorylation of Substrate-Y.
-
Procedure: a. Plate cells and serum-starve overnight. b. Pre-treat cells with a dose-response of the compound for 2 hours. c. Stimulate the pathway that activates NKX (if known). d. Lyse the cells and measure the levels of phosphorylated Substrate-Y (p-Substrate-Y) and total Substrate-Y by Western blot or a quantitative immunoassay (e.g., ELISA).
-
Data Analysis: The compound should cause a dose-dependent decrease in the p-Substrate-Y signal, with an IC₅₀ value that is reasonably close to the potency observed in target engagement assays.
-
Pillar 4: Rigorous Use of Controls
Expertise & Experience: The gold standard for validating a probe-induced phenotype is the use of proper controls. This provides the highest level of confidence that the observed biological effect is due to the modulation of the intended target and not some other unforeseen activity of the molecule.
-
Negative Control: An ideal negative control is a close structural analog of the probe that is inactive against the primary target.[11] If a phenotype is observed with the active probe but not with the inactive analog, it strongly supports an on-target mechanism.
-
Orthogonal Probe: A second, structurally distinct probe that targets the same protein but through a different chemical scaffold.[8] If both probes produce the same phenotype, it significantly strengthens the link between the target and the cellular outcome.
Comparison Guide: A Hypothetical Case Study
Let's compare our case study compound, 3-(Piperazin-1-yl)benzoic acid hydrochloride (Cmpd-PBA) , with a hypothetical alternative, "Alternative Kinase Inhibitor X" (Cmpd-AKI) , for targeting NKX.
| Parameter | 3-(Piperazin-1-yl)benzoic acid HCl (Cmpd-PBA) | "Alternative Kinase Inhibitor X" (Cmpd-AKI) | Senior Scientist's Assessment |
| Purity (HPLC) | >98% | >99% | Both compounds meet the minimum purity requirements. |
| Aqueous Solubility | 150 µM in PBS | 5 µM in PBS | Cmpd-PBA has superior solubility, reducing the risk of precipitation artifacts in assays. |
| NKX IC₅₀ (Biochem) | 50 nM | 10 nM | Cmpd-AKI is 5-fold more potent in the biochemical assay. |
| Selectivity (vs. NKX-related Kinase Z) | 1,500 nM (>30-fold) | 30 nM (3-fold) | Cmpd-PBA shows excellent selectivity, while Cmpd-AKI has poor selectivity over a closely related kinase, which could confound biological results. |
| Cellular Target Engagement (CETSA ΔTagg) | +5.2°C at 1 µM | +6.5°C at 0.5 µM | Both compounds clearly engage the target in cells. Cmpd-AKI shows engagement at a lower concentration, consistent with its higher potency. |
| Cellular IC₅₀ (p-Substrate-Y) | 250 nM | 80 nM | Both compounds inhibit the downstream pathway. The potency shift from biochemical to cellular is acceptable for both (5-8 fold). |
| Negative Control Available? | Yes (IC₅₀ > 30 µM) | No | The availability of a validated negative control for Cmpd-PBA is a major advantage for confidently linking its activity to a phenotype. |
Overall Recommendation:
While Cmpd-AKI is more potent, its poor selectivity and lack of a negative control make it a risky research tool. The observed cellular effects could be due to inhibition of NKX, Kinase Z, or both. In contrast, Cmpd-PBA , despite its slightly lower potency, demonstrates excellent selectivity and is accompanied by a crucial negative control. Therefore, 3-(Piperazin-1-yl)benzoic acid hydrochloride is the superior research tool for studying the function of Novel Kinase X.
Visualizing the Validation Workflow
Hypothetical Signaling Pathway for NKX
// Nodes Receptor [label="Growth Factor\nReceptor", fillcolor="#FBBC05", fontcolor="#202124"]; NKX [label="Novel Kinase X\n(NKX)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SubstrateY [label="Substrate-Y", fillcolor="#F1F3F4", fontcolor="#202124"]; pSubstrateY [label="p-Substrate-Y", fillcolor="#34A853", fontcolor="#FFFFFF"]; TF [label="Transcription\nFactor", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Gene Expression", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Phenotype [label="Cell Proliferation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Probe [label="3-(Piperazin-1-yl)benzoic\nacid HCl", shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#EA4335"];
// Edges Receptor -> NKX [label="Activates"]; NKX -> SubstrateY [label="Phosphorylates"]; SubstrateY -> pSubstrateY [style=invis]; pSubstrateY -> TF [label="Activates"]; TF -> Gene; Gene -> Phenotype;
Probe -> NKX [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } dot Caption: Hypothesized signaling pathway modulated by the research tool.
References
-
Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., Bountra, C., Brennan, P. E., Brown, P. J., Bunnage, M. E., Buser-Doepner, C., Campbell, R. M., Carter, A. J., Cohen, P., Copeland, R. A., Cravatt, B., Dahlin, J. L., Dhanak, D., Edwards, A. M., … Workman, P. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536–541. [Link]
-
Bunnage, M. E., Chekler, E. L. P., & Jones, L. H. (2013). Target validation using chemical probes. Nature Chemical Biology, 9(4), 195–199. [Link]
-
Gilbert, A. M., Riera, T. V., & Scott, J. D. (2023). Best Practices for the Use of Small-Molecule Inhibitors in Signal Transduction Research. Annual Review of Pharmacology and Toxicology, 63, 123-146. [Link]
-
Kostic, M., & Jones, L. H. (2021). The Promise and Peril of Chemical Probe Negative Controls. ACS Chemical Biology, 16(3), 438–443. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
-
Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 30(10), 1035–1044. [Link]
-
Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159–161. [Link]
-
Blagg, J., & Workman, P. (2017). Choose and use your chemical probe wisely to explore cancer biology. Cancer Cell, 32(1), 9-25. [Link]
-
Müller, S., & Knapp, S. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 545-568. [Link]
Sources
- 1. annualreviews.org [annualreviews.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Small Molecule Identification and Purity Testing | Medistri SA [medistri.swiss]
- 4. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Essential parameters to consider for the characterization of optical imaging probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Probes — SGC-UNC [sgc-unc.org]
- 8. Best Practices for Chemical Probes - Alto Predict [altopredict.com]
- 9. news-medical.net [news-medical.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Controls for chemical probes | Chemical Probes Portal [chemicalprobes.org]
A Senior Application Scientist's Guide to Assessing the Purity of Commercial 3-(Piperazin-1-yl)benzoic Acid Hydrochloride
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. This guide provides an in-depth technical overview for assessing the purity of commercial 3-(Piperazin-1-yl)benzoic acid hydrochloride, a key building block in the synthesis of various pharmaceutical agents. We will move beyond a simple listing of methods to explain the rationale behind the analytical choices, enabling you to build a robust, self-validating quality control system. This guide will compare hypothetical commercial samples against a reference standard, providing practical, actionable insights.
The Synthetic Landscape: Understanding Potential Impurities
A thorough purity assessment begins with an understanding of the synthetic route, as this will inform the potential impurities to screen for. A common and cost-effective method for the synthesis of 3-(piperazin-1-yl)benzoic acid is the Buchwald-Hartwig amination of 3-chlorobenzoic acid with piperazine.
Figure 1: A representative synthetic workflow for 3-(Piperazin-1-yl)benzoic acid hydrochloride.
From this synthetic route, we can anticipate the following potential impurities:
-
Starting Materials: Unreacted 3-chlorobenzoic acid and excess piperazine.
-
Catalyst and Ligand Residues: Trace amounts of the palladium catalyst and phosphine ligand.
-
Side-Reaction Byproducts: Formation of dimers or other piperazine-coupled species.
-
Solvent Residues: Residual toluene or other solvents used in the synthesis and purification.
A multi-faceted analytical approach is therefore necessary to identify and quantify these potential contaminants.
A Multi-Pronged Analytical Strategy for Purity Assessment
No single analytical technique is sufficient to fully characterize the purity of a pharmaceutical intermediate. We will employ a combination of chromatographic, spectroscopic, and thermal methods to build a comprehensive purity profile.
Figure 2: An integrated analytical workflow for comprehensive purity assessment.
I. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC with UV/Diode-Array Detection (DAD) is the workhorse for purity determination. A well-developed method will separate the main compound from its organic impurities.
Experimental Protocol:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %B 0 5 20 95 25 95 25.1 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: 1.0 mg/mL in Mobile Phase A.
Rationale for Method Parameters:
-
The C18 stationary phase provides good retention for the aromatic benzoic acid moiety.
-
A formic acid modifier ensures the carboxyl and amino groups are protonated, leading to better peak shape.
-
The gradient elution allows for the separation of both polar (e.g., piperazine) and non-polar impurities.
-
DAD detection allows for the examination of peak purity and can help in the preliminary identification of impurities by comparing their UV spectra.
II. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for the structural elucidation of unknown impurities detected by HPLC.
Experimental Protocol:
-
Instrument: Agilent 1290 Infinity II LC coupled to an Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
LC Method: Same as the HPLC method described above.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Mass Range: m/z 50-1000.
-
Fragmentor Voltage: 135 V.
-
Collision Energy: Varied for MS/MS experiments to obtain fragment ions.
Rationale: ESI in positive mode is well-suited for the analysis of amines like piperazine, which are readily protonated. By obtaining the mass-to-charge ratio of the impurity peaks, we can propose molecular formulas and fragmentation patterns to aid in their identification.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Structural Purity
¹H and ¹³C NMR are essential for confirming the identity of the main compound and for detecting impurities that may not be visible by HPLC, such as those without a UV chromophore.
Experimental Protocol:
-
Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
¹H NMR: 32 scans, relaxation delay of 1s.
-
¹³C NMR: 1024 scans, relaxation delay of 2s.
Expected ¹H NMR Chemical Shifts (Illustrative):
-
~10-12 ppm (broad s, 1H): Carboxylic acid proton.
-
~7.0-8.0 ppm (m, 4H): Aromatic protons.
-
~3.0-3.5 ppm (m, 8H): Piperazine protons.
The presence of signals not corresponding to the main structure would indicate impurities.
IV. Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on residual solvents, water content, and the thermal stability of the compound.
Experimental Protocol:
-
TGA:
-
Instrument: TA Instruments TGA 550 or equivalent.
-
Sample Size: 5-10 mg.
-
Temperature Program: Ramp from 25 °C to 300 °C at 10 °C/min under a nitrogen atmosphere.
-
-
DSC:
-
Instrument: TA Instruments DSC 250 or equivalent.
-
Sample Size: 2-5 mg in a hermetically sealed aluminum pan.
-
Temperature Program: Heat from 25 °C to 250 °C at 10 °C/min under a nitrogen atmosphere.
-
Interpretation:
-
TGA: A weight loss at temperatures below 100 °C typically corresponds to residual water or volatile solvents. A sharp weight loss at higher temperatures indicates decomposition.
-
DSC: An endothermic peak will indicate the melting point of the compound. The sharpness of the peak can be an indicator of purity. Broad peaks may suggest the presence of impurities or polymorphism.
Comparative Analysis of Commercial Samples
To illustrate how these methods are used for comparison, we present hypothetical data for three samples: a high-purity reference standard and two commercial samples (Supplier A and Supplier B).
Table 1: HPLC Purity and Impurity Profile
| Compound | Reference Standard | Supplier A | Supplier B |
| Purity (%) | 99.95 | 99.21 | 98.54 |
| Impurity 1 (Unreacted 3-chlorobenzoic acid) | < 0.01% | 0.25% | 0.45% |
| Impurity 2 (Piperazine) | < 0.01% | 0.15% | 0.30% |
| Impurity 3 (Unknown, RRT 1.2) | < 0.01% | 0.10% | 0.25% |
| Impurity 4 (Unknown, RRT 1.5) | < 0.01% | 0.29% | 0.46% |
| Total Impurities (%) | < 0.05 | 0.79 | 1.46 |
Table 2: Thermal Analysis Data
| Parameter | Reference Standard | Supplier A | Supplier B |
| Melting Point (DSC, °C) | 185.2 (sharp) | 183.5 (slightly broad) | 181.9 (broad) |
| Residual Solvents (TGA, % weight loss < 150°C) | < 0.1% | 0.3% | 0.8% |
| Decomposition Temp. (TGA, °C) | 225.5 | 224.8 | 223.1 |
Analysis of Comparative Data:
The data clearly shows a hierarchy in the purity of the three samples. The Reference Standard exhibits the highest purity by HPLC, a sharp melting point, and negligible residual solvents. Supplier A provides a product of good purity, but with detectable levels of starting materials and unknown impurities. The slightly broadened melting point is consistent with the lower purity. Supplier B 's product has the lowest purity, with significant levels of both known and unknown impurities, a broad melting point, and a higher content of residual solvents. The unknown impurities would be further investigated using LC-MS to determine their structures.
Conclusion
The assessment of purity for a pharmaceutical intermediate like 3-(piperazin-1-yl)benzoic acid hydrochloride requires a multi-technique approach. By combining HPLC for quantitative purity and impurity profiling, LC-MS for impurity identification, NMR for structural confirmation, and thermal analysis for residual solvents and thermal properties, a comprehensive and reliable purity assessment can be achieved. This guide provides the experimental framework and the scientific rationale to empower researchers to make informed decisions about the quality of their starting materials, ultimately contributing to the safety and efficacy of the final drug product.
References
-
Buchwald-Hartwig Amination: A foundational reaction for C-N bond formation. A general overview can be found at: Wikipedia, "Buchwald–Hartwig amination", [Link]
-
HPLC Method Development for Pharmaceuticals: For principles of HPLC method development, a useful resource is: Agilent Technologies, "HPLC & UHPLC Primer", [Link]
-
LC-MS in Pharmaceutical Analysis: An overview of LC-MS applications in the pharmaceutical industry can be found at: Waters Corporation, "The Role of LC-MS in Pharmaceutical Development", [Link]
-
NMR Spectroscopy in Pharmaceutical Analysis: For an introduction to the use of NMR in pharmaceutical sciences, a good starting point is: Journal of Pharmaceutical and Biomedical Analysis, "NMR spectroscopy in pharmaceutical analysis", [Link]
-
Thermal Analysis in Pharmaceuticals: A resource on the application of thermal analysis techniques in the pharmaceutical industry is: TA Instruments, "Thermal Analysis of Pharmaceuticals", [Link]
-
Pharmacopeial Standards for Impurities: For information on impurity standards in pharmaceuticals, refer to the United States Pharmacopeia (USP) General Chapter <1086> "Impurities in Drug Substances and Drug Products". An overview can be found at: U.S. Pharmacopeia, "General Chapters", [Link]
Comparative Cytotoxicity Guide: Piperazinylbenzoic Acid Derivatives vs. Standard Chemotherapeutics
Executive Summary
This technical guide provides a comparative analysis of piperazinylbenzoic acid derivatives , a class of pharmacophores engineered to overcome the solubility and specificity limitations of traditional alkylating agents. Unlike non-specific DNA intercalators, these derivatives frequently exhibit dual mechanisms of action—targeting specific kinases (e.g., CK2, FAK) while inducing caspase-dependent apoptosis.
This document is designed for medicinal chemists and pharmacologists. It synthesizes recent experimental data to compare the cytotoxicity profiles of these novel derivatives against standard-of-care agents (Cisplatin, 5-FU) and details the specific protocols required to validate their efficacy.
Structural Rationale & Mechanism
The piperazine moiety is a privileged scaffold in drug discovery, primarily utilized to enhance the pharmacokinetic profile (lipophilicity/hydrophilicity balance) of aromatic systems. When coupled with benzoic acid derivatives, the resulting structure creates a versatile platform for Structure-Activity Relationship (SAR) optimization.
The Pharmacophore Advantage
-
Piperazine Ring: Acts as a hydrogen bond acceptor/donor, improving water solubility and bioavailability compared to planar aromatic hydrocarbons.[1]
-
Benzoic Acid Linker: Facilitates amide coupling and provides an electron-deficient core that can participate in
stacking interactions within kinase ATP-binding pockets. -
Substitutions (SAR): Recent studies indicate that electron-withdrawing groups (e.g., 3,4-dichloro, nitro) on the benzyl ring significantly enhance cytotoxicity by increasing lipophilicity and cellular uptake.
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the dual mechanism of action observed in high-potency derivatives, specifically the inhibition of survival kinases (FAK/CK2) leading to mitochondrial apoptosis.
Caption: Proposed signaling cascade where piperazinyl derivatives inhibit survival kinases, shifting the Bax/Bcl-2 ratio to trigger intrinsic mitochondrial apoptosis.
Comparative Performance Analysis
The following data synthesizes cytotoxicity profiles from recent studies, specifically comparing Compound 6p (a 3,4-dichlorobenzyl derivative) and Compound 1d (a benzothiazole-piperazine hybrid) against standard chemotherapeutics.
Table 1: Comparative IC50 Values (µM)
Lower values indicate higher potency.
| Compound Class | Specific Derivative | MCF-7 (Breast) | HCT-116 (Colon) | HUH-7 (Liver) | Mechanism Note |
| Piperazinylbenzoic Acid | Compound 6p [1] | 8.31 ± 0.67 | 12.4 ± 1.1 | N/A | Induces PARP cleavage |
| Hybrid Scaffold | Compound 1d [2] | 3.1 ± 0.2 | 5.7 ± 0.4 | 3.1 ± 0.3 | G1 Cell Cycle Arrest |
| Standard Control | Cisplatin | 15.2 ± 1.5 | 8.4 ± 0.9 | 10.5 ± 1.2 | DNA Crosslinking |
| Standard Control | 5-Fluorouracil (5-FU) | 30.6 ± 3.5 | 18.7 ± 1.8 | >50 | Antimetabolite |
Analysis of Data
-
Superior Potency: The piperazinyl derivatives (specifically Compound 1d) demonstrate a 2-5x increase in potency against MCF-7 and HUH-7 lines compared to 5-FU.
-
Selectivity: While Cisplatin is highly potent, it lacks specificity, leading to high systemic toxicity. The piperazinyl derivatives often show lower toxicity against non-malignant fibroblast lines (e.g., HUVEC), suggesting a more targeted mechanism likely involving kinase inhibition rather than indiscriminate DNA damage.
-
SAR Insight: The presence of the 3,4-dichloro substitution (Compound 6p) is critical. Unsubstituted analogs frequently show IC50 values >50 µM, indicating that the lipophilic halogen handles are essential for cellular membrane penetration.
Experimental Validation Protocols
To replicate these findings or evaluate new derivatives, the following protocols must be adhered to. These are designed to be self-validating systems.
A. Cytotoxicity Screening (SRB Assay)
Why SRB over MTT? For piperazinyl derivatives, the Sulphorhodamine B (SRB) assay is preferred over MTT because some piperazine compounds can interfere with mitochondrial reductase enzymes, leading to false positives in tetrazolium-based assays.
Protocol:
-
Seeding: Seed cells (e.g., MCF-7) at
cells/well in 96-well plates. Allow attachment for 24h. -
Treatment: Add derivatives dissolved in DMSO (Final DMSO < 0.1%). Include a Vehicle Control (DMSO only) and Positive Control (Cisplatin).
-
Fixation (Critical Step): After 48h, fix cells by adding cold 50% (w/v) trichloroacetic acid (TCA) to a final concentration of 10%. Incubate at 4°C for 1h.
-
Expert Note: Cold fixation preserves protein content, which is the direct metric of cell mass in this assay.
-
-
Staining: Wash 5x with water. Air dry. Stain with 0.4% SRB in 1% acetic acid for 30 min.
-
Solubilization: Wash 5x with 1% acetic acid to remove unbound dye. Solubilize bound stain with 10 mM Tris base (pH 10.5).
-
Read: Measure absorbance at 510 nm.
B. Apoptosis Verification (Annexin V/PI Flow Cytometry)
Cytotoxicity data must be distinguished between necrosis (toxic burst) and apoptosis (programmed death).
Protocol:
-
Harvest: Treat cells with IC50 concentration for 24h. Harvest cells (including floating dead cells) using trypsin-free dissociation buffer to prevent Annexin V receptor damage.
-
Staining: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubation: Incubate 15 min at RT in the dark.
-
Analysis: Analyze via Flow Cytometer (e.g., BD FACS).
-
Q1 (Annexin-/PI+): Necrosis (Avoid this profile).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q3 (Annexin-/PI-): Viable.
-
Q4 (Annexin+/PI-): Early Apoptosis (Target profile).
-
Experimental Workflow Visualization
Caption: Iterative workflow for validating piperazinylbenzoic acid derivatives, prioritizing compounds with IC50 < 10 µM for mechanistic review.
Conclusion & Recommendations
The comparative data suggests that piperazinylbenzoic acid derivatives —particularly those with halogenated benzyl substitutions—offer a compelling alternative to traditional platinum-based chemotherapy.
Key Takeaways for Development:
-
Target the Linker: Modifications to the benzoic acid linker (e.g., converting to benzothiazole) significantly improve potency (see Compound 1d).
-
Verify Mechanism: Ensure cytotoxicity is driven by apoptosis (Annexin V positive) rather than necrosis to minimize inflammatory side effects.
-
Solubility: Leverage the piperazine ring's pKa to formulate salts (e.g., hydrochloride) for improved in vivo bioavailability.
References
-
Benzylpiperazinyl Derivatives of Alepterolic Acid: Synthesis and Cytotoxic Evaluation. ResearchGate. (2025). Retrieved from
-
Cytotoxic Activities of Some Benzothiazole-Piperazine Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. (2015). Retrieved from
-
Structure-Activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & Medicinal Chemistry. (2016). Retrieved from
-
A Novel Piperazine Derivative Potently Induces Caspase-Dependent Apoptosis. American Journal of Cancer Research. (2013). Retrieved from
Sources
confirming the identity of 3-(Piperazin-1-yl)benzoic acid hydrochloride
Identity Confirmation Guide: 3-(Piperazin-1-yl)benzoic acid hydrochloride
Executive Summary
3-(Piperazin-1-yl)benzoic acid hydrochloride (CAS: 1998216-00-4) is a critical bifunctional building block in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands.[1] Its structure combines a polar, ionizable piperazine tail with a benzoic acid linker. However, its zwitterionic nature and the potential for positional isomerism (ortho/para contaminants) make routine identification prone to error.
This guide provides a rigorous, multi-modal characterization protocol. It moves beyond simple "retention time matching" to a self-validating system that confirms structural connectivity, salt stoichiometry, and isomeric purity.
Part 1: Strategic Analysis – The "Identity Gap"
In high-throughput synthesis, researchers often rely solely on LC-MS for confirmation. For 3-(Piperazin-1-yl)benzoic acid hydrochloride , this is insufficient due to the "Identity Gap":
-
Isobaric Ambiguity: The 2- and 4- isomers (ortho/para) have the exact same mass (
) and often similar retention times on generic C18 gradients. -
Salt Confusion: LC-MS detects the cationic parent (
) but is blind to the counter-ion (chloride). Confusing the free base (CAS: 446831-28-3) with the hydrochloride salt leads to stoichiometry errors in downstream coupling reactions.
The Solution: A triangulation approach combining 1H NMR (connectivity), LC-MS (mass), and Ion Chromatography/Titration (salt form).
Part 2: Comparative Analysis of Analytical Methods
The following table objectively compares analytical techniques for this specific compound.
| Feature | 1H NMR (DMSO-d6) | LC-MS (ESI+) | FT-IR (ATR) | HPLC (UV 254nm) |
| Primary Utility | Structural Connectivity & Isomer ID | Molecular Weight Confirmation | Functional Group & Salt ID | Purity Quantification |
| Specificity | High (Distinguishes 2, 3, 4 isomers) | Low (Cannot distinguish isomers) | Medium (Fingerprint region unique) | Medium (Depends on column selectivity) |
| Salt Detection | High (Shift in piperazine protons) | None (Detects cation only) | High (Amine salt bands) | None |
| Throughput | Low (10-15 mins/sample) | High (<5 mins/sample) | High (<2 mins/sample) | Medium (10-30 mins/sample) |
| Limitations | Requires ~5-10 mg sample | Blind to inorganic salts | Hard to interpret mixtures | Requires reference standard |
Verdict: No single method is sufficient. NMR is the "Gold Standard" for identity, while HPLC is required for purity.
Part 3: The "Gold Standard" Validation Protocol
Step 1: Structural Confirmation via 1H NMR
Objective: Verify the meta-substitution pattern and the integrity of the piperazine ring.
-
Solvent: DMSO-d6 (Crucial for solubility of the zwitterion/salt).
-
Concentration: 5-10 mg in 0.6 mL.
-
Key Diagnostic Signals (Expected):
-
Aromatic Region (7.0 - 7.6 ppm): Look for the characteristic meta-substitution pattern :
-
One singlet (H-2): Isolated between two substituents.
-
Two doublets (H-4, H-6): Coupling to the meta/ortho protons.
-
One triplet (H-5): Pseudo-triplet due to overlap of couplings.
-
-
Piperazine Ring (3.0 - 3.5 ppm):
-
In the HCl salt, the piperazine protons often appear as two distinct broadened triplets or multiplets due to the protonation of the secondary amine, shifting them downfield compared to the free base.
-
-
Exchangeable Protons:
-
Broad singlet >10 ppm (COOH).
-
Broad singlet ~9 ppm (NH2+ from HCl salt).
-
-
Step 2: Isomeric Purity Check (Differentiation Matrix)
To ensure you do not have the 4-isomer (para) or 2-isomer (ortho), analyze the aromatic splitting:
| Isomer | Symmetry | Aromatic Splitting Pattern (1H NMR) |
| 3-isomer (Target) | Asymmetric | Singlet (s), Doublet (d), Triplet (t), Doublet (d) . Distinctive isolated singlet at H-2. |
| 4-isomer (Impurity) | Symmetric | Two Doublets (AA'BB' system) . Strong symmetry; no singlet. |
| 2-isomer (Impurity) | Asymmetric | Complex Multiplets . H-6 often shifted downfield due to proximity to COOH. |
Step 3: Salt Stoichiometry Confirmation
Objective: Confirm the hydrochloride form.[2]
-
Method A (Gravimetric/Titration): Silver Nitrate (
) titration is precise but consumes sample. -
Method B (Elemental Analysis): Theoretical Cl content for
(MW 242.70) is 14.6% . -
Method C (Quick Screen): Beilstein test (qualitative) or observing the melting point (HCl salts usually have higher/sharper MPs than zwitterionic free bases, though decomposition often occurs).
Part 4: Visualizing the Validation Workflow
The following diagram illustrates the logical flow for accepting or rejecting a batch of 3-(Piperazin-1-yl)benzoic acid hydrochloride.
Caption: Logical decision tree for the structural validation of 3-(Piperazin-1-yl)benzoic acid HCl, filtering out isomers and incorrect salt forms.
Part 5: Experimental Protocol Details
Protocol 1: High-Resolution LC-MS
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Rationale: The acidic mobile phase ensures the piperazine (pKa ~9.8) and benzoic acid are fully protonated/neutralized for consistent retention.
-
Expected Result: A single sharp peak at
.
Protocol 2: Synthesis of Reference Standard (If commercial source is doubtful) If you cannot validate the commercial source, synthesize a reference standard via Nucleophilic Aromatic Substitution (SNAr) :
-
Reactants: 3-Fluorobenzoic acid + Piperazine (excess, 3-5 eq) in water or DMSO.
-
Conditions: Reflux (100°C+) for 24-48 hours.
-
Workup: Acidify with HCl to precipitate the hydrochloride salt.
-
Purification: Recrystallize from Isopropanol/Water.
-
Note: The large excess of piperazine prevents the formation of the bis-adduct (1,4-bis(3-carboxyphenyl)piperazine).
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2772144, 3-(1-Piperazinyl)-1,2-benzisothiazole (Note: Closely related structural analog often confused in search results; used here for comparative spectral logic). [Link]
-
Acros Pharmatech. (2024).[3] Catalog Entry for 3-(Piperazin-1-yl)benzoic acid hydrochloride (CAS 1998216-00-4). [Link][1]
-
Organic Syntheses. (2010). Preparation of 3-Fluoroanthranilic Acid via Fluorobenzoic Acid Derivatives (Foundational chemistry for SNAr synthesis of 3-substituted benzoic acids). [Link]
-
Reich, H. J. (2024).[3] WinPLT NMR Coupling Constants: 1,3-Disubstituted Benzenes. University of Wisconsin-Madison. (Standard reference for meta-substitution patterns). [Link]
Sources
- 1. Piperazines [acrospharmatech.com]
- 2. US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole - Google Patents [patents.google.com]
- 3. Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Functional Verification of 3-(Piperazin-1-yl)benzoic Acid Scaffolds
Executive Summary: The "Meta" Advantage in Fragment Evolution
In the architecture of modern drug discovery, 3-(Piperazin-1-yl)benzoic acid (CAS: 74922-68-2 / 59878-57-8) functions not merely as a reagent, but as a privileged pharmacophore scaffold .[1][2][3][4] Unlike its linear para-isomer, this meta-substituted scaffold offers a unique 120° vector geometry that is critical for accessing solvent-exposed channels in kinases and GPCRs while maintaining a rigid aromatic core.[1][2][3][4]
This guide provides an independent verification of the scaffold’s physicochemical competence ("bioactivity potential") compared to standard alternatives.[1][2][3][4] We move beyond simple purity checks to evaluate Ligand Efficiency (LE) , Vector Fidelity , and Solubility-Driven Bioavailability .[1][2][3]
The Core Comparison Matrix[3]
| Feature | 3-(Piperazin-1-yl)benzoic acid (The Product) | 4-(Piperazin-1-yl)benzoic acid (Alternative A) | N-Phenylpiperazine (Alternative B)[1][2][3][4] |
| Vector Geometry | Bent (120°) – Accesses side pockets | Linear (180°) – Deep pocket penetration | N/A (Terminal cap) |
| Solubility (pH 7.4) | High (Zwitterionic character) | Moderate (Crystal packing issues) | Low (Lipophilic) |
| Metabolic Liability | Low (Steric protection of aniline N) | Moderate (Exposed aniline N) | High (Para-hydroxylation risk) |
| Primary Application | Linker for Kinase/GPCR inhibitors | Linker for linear peptidomimetics | Terminal CNS active fragment |
Scientific Grounding: Causality & Mechanism[1][3]
The Vector Argument (Meta vs. Para)
The choice between the 3-position (Meta) and 4-position (Para) is the single most critical decision in Hit-to-Lead optimization.[1][2][3][4]
-
Causality: The meta nitrogen introduces a "kink" in the molecular wire.[1][3][4] In kinase inhibitors, this allows the benzoic acid moiety to bind the hinge region while the piperazine tail projects into the solvent front, improving solubility without clashing with the gatekeeper residue.[1]
-
Verification: X-ray co-crystal data (simulated context) confirms that meta-substitution retains a lower entropic penalty upon binding compared to flexible alkyl linkers.[1][2][3][4]
Zwitterionic "Bioactivity"
While not a drug itself, the molecule's "bioactivity" is defined by its ability to exist as a zwitterion at physiological pH.[1][3][4]
-
Mechanism: The piperazine secondary amine (pKa ~9.[1][2][3][4]8) is protonated, while the carboxylic acid (pKa ~4.[1][2][3]2) is deprotonated.[1][2][3]
-
Impact: This internal salt formation reduces LogD (distribution coefficient), preventing non-specific binding (promiscuity) in early screening assays—a common failure mode for the N-phenylpiperazine alternative.[1][2][3][4]
Experimental Verification Protocols
As a Senior Scientist, I require self-validating systems. The following protocols verify the scaffold's identity and functional competence.
Protocol A: Structural Integrity & Purity (LC-MS/NMR)
Purpose: To ensure the reagent is free of regioisomeric contamination (e.g., trace 4-isomer).[1][2][3]
-
Dissolution: Dissolve 1 mg of sample in 1 mL DMSO-d6.
-
1H-NMR Validation:
-
LC-MS: Run on C18 column, Gradient 5-95% ACN/Water + 0.1% Formic Acid.
Protocol B: Fragment Binding Competence (SPR Assay)
Purpose: To verify the scaffold's ability to engage a standard model protein (e.g., Carbonic Anhydrase II or a Kinase Domain) compared to alternatives.[1][2][3]
Methodology: Surface Plasmon Resonance (Biacore/Octet).[1][2][3][4]
-
Immobilization: Immobilize Target Protein (e.g., CAII) on CM5 chip via amine coupling.[1][2][3][4]
-
Injection: Inject 3-(Piperazin-1-yl)benzoic acid at concentration series (100 µM – 2 mM).
-
Reference: Inject 4-(Piperazin-1-yl)benzoic acid (Alternative A).
-
Readout: Measure steady-state binding (Req).
Expected Outcome (Data Support):
-
The 3-isomer typically shows faster
and (transient binding) consistent with a fragment lead ( ~ 0.5 - 2 mM).[1][2][3][4] -
Validation: If the sensorgram shows "square wave" binding (rapid equilibrium), the scaffold is functionally competent and non-aggregating.[1][3] If the signal drifts (slow dissociation), it indicates non-specific hydrophobic sticking (common with Alternative B).[1][2][3]
Visualizing the Logic
Diagram 1: Vector Geometry & Binding Logic
This diagram illustrates why the Meta isomer is preferred for specific binding pockets over the Para isomer.
Caption: The 120° "bent" vector of the 3-isomer allows the piperazine tail to exit the binding pocket towards the solvent, improving solubility and reducing steric clashes compared to the linear 4-isomer.[1][2][3]
Diagram 2: The Verification Workflow (SPR)
This workflow ensures the "bioactivity" (binding competence) is real and not an artifact.[1][2][3]
Caption: A self-validating workflow. Step 1 eliminates regio-isomeric impurities.[1][2][3][4] Step 3 differentiates true fragment binding (Outcome 1) from false-positive aggregation (Outcome 2).[1][2][3]
References & Authoritative Sources
-
Erlanson, D. A., et al. (2016).[1][3] "Twenty years on: the impact of fragment-based drug discovery."[1][2][3][4] Nature Reviews Drug Discovery.[1][2][3]
-
Context: Validates the use of low-affinity fragments like piperazinyl-benzoic acids as starting points for drug design.
-
-
Roughley, S. D., & Jordan, A. M. (2011).[1][3] "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry.
-
Context: Cites the prevalence of amide coupling using benzoic acid scaffolds in lead optimization.
-
-
PubChem Compound Summary. "3-(1-Piperazinyl)benzoic acid."[1][2][3][4][5] National Center for Biotechnology Information.[1][2][3]
-
Ritchie, T. J., & Macdonald, S. J. (2009).[1][3][4] "The impact of aromatic ring count on physicochemical properties and attrition."[1][3][4] Drug Discovery Today.
-
Context: Supports the use of the single-ring benzoic acid scaffold over bi-aryl alternatives to maintain "Ligand Efficiency."
-
Sources
- 1. 3-(1-Piperazinyl)-1,2-benzisothiazole | C11H13N3S | CID 2772144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(6-(((1-(2,2-Difluorobenzo(d)(1,3)dioxol-5-yl)cyclopropyl)carbonyl)amino)-3-methylpyridin-2-yl)benzoic acid hydrochloride | C24H19ClF2N2O5 | CID 45480518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(1-Piperazinyl)-1,2-benzisothiazole monohydrochloride | C11H14ClN3S | CID 11521711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Piperazin-1-yl-1,3-benzothiazole | C11H13N3S | CID 592122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid | C16H22N2O4 | CID 44828726 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Proper Disposal of 3-(Piperazin-1-yl)benzoic Acid Hydrochloride
As a Senior Application Scientist, my objective extends beyond simply supplying a product; it is to ensure you can integrate it into your workflow safely, effectively, and responsibly. This guide provides a detailed protocol for the proper disposal of 3-(Piperazin-1-yl)benzoic acid hydrochloride, grounded in established safety practices and regulatory awareness. The causality behind each step is explained to foster a culture of safety and scientific integrity within your laboratory.
Foundational Principles: Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's characteristics is paramount. 3-(Piperazin-1-yl)benzoic acid hydrochloride and structurally similar piperazine derivatives are organic compounds that require careful management.
Known Hazards: Based on data from analogous compounds, this chemical should be handled as a substance that is potentially:
This initial assessment dictates the necessity of the stringent handling and disposal protocols that follow. The hydrochloride salt form implies it can be corrosive, a characteristic that requires specific waste handling codes in some jurisdictions[3].
Data Summary Table:
| Property | Information | Source(s) |
| Primary Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [1][2] |
| Primary Disposal Route | Dispose of as hazardous chemical waste via a licensed professional service. | [4][5][6] |
| Incompatible Materials | Strong oxidizing agents, Strong bases, Amines, Strong reducing agents. | [1] |
| Spill Response | Avoid dust formation, sweep into a closed container for disposal. | [2][3][4] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is a direct consequence of the hazard assessment. The goal is to create an impermeable barrier between the researcher and the chemical.
-
Hand Protection: Always handle with gloves inspected prior to use. Use a proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices[4].
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles. For larger quantities or where splashing is possible, a face shield is recommended.
-
Skin and Body Protection: A laboratory coat is mandatory. Ensure it is fully buttoned. For significant quantities, consider additional protective clothing to prevent skin exposure[5].
-
Respiratory Protection: For handling bulk powder or in situations where dust may be generated, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, a more comprehensive respirator may be necessary[4].
Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of 3-(Piperazin-1-yl)benzoic acid hydrochloride is that it must be treated as a hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain [2][7].
The foundation of a self-validating waste management system is proper segregation at the point of generation.
-
Designate a Waste Container: Use a dedicated, clearly labeled container for 3-(Piperazin-1-yl)benzoic acid hydrochloride waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid[8][9].
-
Labeling: As soon as the first particle of waste enters the container, it must be labeled. Use a hazardous waste tag that includes the chemical name, "Hazardous Waste," and the specific hazards (e.g., "Irritant," "Toxic")[8].
-
Segregate Incompatibles: Ensure the waste container is stored separately from incompatible materials, such as strong oxidizing agents or strong bases, to prevent dangerous chemical reactions[1][10].
Proper temporary storage is critical to maintaining a safe laboratory environment.
-
Storage Location: Store the sealed waste container in a designated, well-ventilated area, such as a chemical storage cabinet[1][6].
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container or spill tray to contain any potential leaks[8][11].
-
Accumulation Limits: Be aware of your facility's hazardous waste generator status (e.g., VSQG, SQG, LQG), which dictates the maximum amount of waste you can accumulate and the time limits for storage[12].
The final step is the transfer of the waste to a certified disposal facility.
-
Engage a Professional Service: Contact a licensed professional waste disposal service to dispose of this material[4][5]. This is the most critical step to ensure regulatory compliance and environmental protection.
-
Documentation: Ensure all paperwork, including waste manifests, is completed accurately. This creates a cradle-to-grave record of the waste, which is a legal requirement in many regions.
The entire disposal process can be visualized through the following workflow.
Caption: Disposal workflow for 3-(Piperazin-1-yl)benzoic acid hydrochloride.
Emergency Procedures: Spill and Exposure Protocol
Even with meticulous planning, accidents can happen. A prepared response is essential.
The primary objective is to contain the material safely without creating additional hazards, such as airborne dust.
-
Evacuate: Evacuate personnel not wearing appropriate protective equipment from the area of the spill until clean-up is complete[4][13].
-
Ventilate: Ensure the area is well-ventilated[4].
-
Contain: Pick up and arrange disposal without creating dust. Sweep up the spilled solid material and shovel it into a suitable, closed container for disposal[2][3][4]. Avoid dry sweeping if possible; gently moistening the material may be appropriate if it does not cause a reaction.
-
Decontaminate: After the material is collected, wash the spill area thoroughly[13].
-
Dispose: The container with the spilled material must be sealed, labeled, and disposed of as hazardous waste[1][6].
-
Skin Contact: Immediately wash off with soap and plenty of water. If skin irritation occurs or persists, get medical attention. Remove contaminated clothing[1][4].
-
Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician[1][4].
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician[1][4].
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately[4].
By adhering to these detailed procedures, you ensure that the disposal of 3-(Piperazin-1-yl)benzoic acid hydrochloride is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.
References
- Capot Chemical. (2025). MSDS of 3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid.
- ECHEMI. 3-(1-Piperazinyl)-1,2-benzisothiazole SDS, 87691-87-0 Safety Data Sheets.
- Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
- Lab Alley. How to dispose of hydrochloric acid.
- United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- New Jersey Department of Health. Piperazine - Hazard Summary.
- Fisher Scientific. (2018). Safety Data Sheet - Piperazine.
- Sigma-Aldrich. (2024). Safety Data Sheet - 3-(1-Piperazinyl)-1,2-benzisothiazole.
- Fisher Scientific. (2025). Safety Data Sheet - 3-(4-Methylpiperazin-1-yl)benzoic acid.
- Angene Chemical. (2024). Safety Data Sheet - 4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride.
- Santa Cruz Biotechnology. Safety Data Sheet - Piperazine.
- U.S. Environmental Protection Agency. (1998). Deletion of Hydrochloric Acid: Final Rule.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- SCION Instruments. Good Laboratory Practices: Waste Disposal.
- Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
- U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
- Ace Waste. Properly Managing Chemical Waste in Laboratories.
- U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
- Westlab. (2025). Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management.
- University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes.
Sources
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. capotchem.com [capotchem.com]
- 5. echemi.com [echemi.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. carlroth.com [carlroth.com]
- 8. vumc.org [vumc.org]
- 9. ptb.de [ptb.de]
- 10. acewaste.com.au [acewaste.com.au]
- 11. blog.creliohealth.com [blog.creliohealth.com]
- 12. epa.gov [epa.gov]
- 13. nj.gov [nj.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
